6-Chloro-1H-indazole-4-boronic acid
Description
Properties
IUPAC Name |
(6-chloro-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClN2O2/c9-4-1-6(8(12)13)5-3-10-11-7(5)2-4/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHIOJCHLQACKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001262538 | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-04-5 | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(6-chloro-1H-indazol-4-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001262538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Chloro-1H-indazole-4-boronic acid: A Versatile Building Block in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the indazole scaffold is a cornerstone, consistently featured in a multitude of biologically active agents. This technical guide provides an in-depth analysis of 6-Chloro-1H-indazole-4-boronic acid (CAS: 2121512-04-5), a key heterocyclic intermediate poised for significant applications in drug discovery and development. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway, and its anticipated reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this valuable building block.
Introduction: The Strategic Importance of Substituted Indazoles
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in potent therapeutic agents with a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. The strategic placement of a chloro group at the 6-position and a boronic acid at the 4-position of the indazole ring system endows 6-Chloro-1H-indazole-4-boronic acid with a unique chemical reactivity profile, making it a highly valuable precursor for the synthesis of complex molecular architectures.
The boronic acid moiety is a versatile functional group, renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This functionality allows for the direct and selective introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the indazole core. Concurrently, the chloro substituent at the 6-position offers an additional handle for subsequent functionalization, enabling a modular and divergent approach to the synthesis of extensive compound libraries for high-throughput screening.
This guide will provide a detailed examination of the chemical properties and synthetic utility of 6-Chloro-1H-indazole-4-boronic acid, empowering researchers to harness its full potential in their drug discovery endeavors.
Chemical Structure and Physicochemical Properties
The structural attributes and physicochemical properties of 6-Chloro-1H-indazole-4-boronic acid are fundamental to its handling, reactivity, and application in synthesis.
Chemical Structure:
Caption: Chemical structure of 6-Chloro-1H-indazole-4-boronic acid.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 2121512-04-5 | [1][2] |
| Molecular Formula | C₇H₆BClN₂O₂ | [2] |
| Molecular Weight | 196.4 g/mol | [1] |
| IUPAC Name | (6-chloro-1H-indazol-4-yl)boronic acid | [1] |
| Appearance | Predicted: Off-white to yellow solid | General knowledge of arylboronic acids |
| Melting Point | Not experimentally determined. | |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). | General knowledge of arylboronic acids |
| Purity | Typically available at ≥95% | [1] |
Note: Experimental physicochemical data for this specific compound is not widely available in the public domain. The provided information is based on supplier data and predictions from analogous structures. Researchers should verify these properties upon receipt of the material.
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 6-Chloro-1H-indazole-4-boronic acid.
Detailed Experimental Protocol (Proposed):
Step 1: Iridium-Catalyzed C-H Borylation of 6-Chloro-1H-indazole
-
Rationale: Iridium-catalyzed C-H borylation is a powerful method for the direct introduction of a boronic ester group onto a heterocyclic scaffold with high regioselectivity. The directing effect of the indazole nitrogen atoms is expected to favor borylation at the C4 or C7 position. Judicious choice of ligand and reaction conditions can often favor one isomer. For this synthesis, we hypothesize conditions that would favor C4 borylation.
-
Procedure:
-
To a dry, argon-flushed Schlenk tube, add 6-chloro-1H-indazole (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂, 1.5 eq), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).
-
Add anhydrous tetrahydrofuran (THF) or a similar aprotic solvent.
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate 6-chloro-1H-indazole-4-boronic acid pinacol ester.
-
Step 2: Hydrolysis to the Boronic Acid
-
Rationale: The pinacol ester serves as a stable, isolable intermediate. It can be readily hydrolyzed to the corresponding boronic acid under either acidic or basic conditions.
-
Procedure:
-
Dissolve the purified 6-chloro-1H-indazole-4-boronic acid pinacol ester in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous solution of a strong acid (e.g., 2M HCl) or a base (e.g., 2M NaOH).
-
Stir the mixture vigorously at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).
-
If acidic hydrolysis was performed, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution). If basic hydrolysis was used, acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the boronic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Chloro-1H-indazole-4-boronic acid. Further purification by recrystallization may be necessary.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of 6-Chloro-1H-indazole-4-boronic acid is primarily centered around the reactivity of its boronic acid moiety in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling:
This is the most prominent application of this building block. The reaction facilitates the formation of a C-C bond between the C4 position of the indazole and a variety of sp²-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.
Caption: Generalized scheme for the Suzuki-Miyaura coupling of 6-Chloro-1H-indazole-4-boronic acid.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial. For aryl chlorides, which are generally less reactive, catalysts with electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition step.
-
Base: The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate are commonly employed.
-
Solvent: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.
The ability to introduce a diverse range of substituents at the C4 position through Suzuki-Miyaura coupling makes 6-Chloro-1H-indazole-4-boronic acid an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs. The resulting 4-aryl-6-chloro-1H-indazoles can then be further modified at the 6-chloro position or the N1 position of the indazole ring.
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy:
-
Aromatic Protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the C3, C5, and C7 positions will exhibit characteristic chemical shifts and coupling patterns. The C3 proton is expected to be a singlet, while the C5 and C7 protons will likely appear as doublets or singlets depending on the resolution and coupling constants.
-
N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is expected, with a chemical shift that can vary depending on the solvent and concentration.
-
B(OH)₂ Protons: The protons of the boronic acid hydroxyl groups will likely appear as a broad singlet, and its observation may be solvent-dependent.
¹³C NMR Spectroscopy:
-
Seven distinct carbon signals are anticipated. The carbon atom attached to the boron (C4) will likely have a chemical shift in the range of 120-140 ppm. The carbon atom attached to the chlorine (C6) will also have a characteristic chemical shift. The other five aromatic carbon signals will appear in the typical aromatic region.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.4 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for the O-H stretch of the boronic acid (a broad band around 3200-3600 cm⁻¹), the N-H stretch of the indazole ring (around 3100-3300 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹), and a strong B-O stretching band (around 1300-1400 cm⁻¹).
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is paramount.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Hazard Statements (Predicted): Based on related compounds, 6-Chloro-1H-indazole-4-boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Handle with care to avoid contact and inhalation.
Handling:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Arylboronic acids can be sensitive to air and moisture, which can lead to degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.
Conclusion
6-Chloro-1H-indazole-4-boronic acid is a strategically designed building block that offers significant advantages for the synthesis of novel and diverse compound libraries in drug discovery. Its dual functionality, with a versatile boronic acid at the C4 position and a chloro group at the C6 position, provides medicinal chemists with a powerful platform for modular synthesis and the exploration of structure-activity relationships. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its anticipated reactivity based on sound chemical principles and data from analogous structures. As the demand for novel indazole-based therapeutics continues to grow, the importance of key intermediates like 6-Chloro-1H-indazole-4-boronic acid in accelerating the drug discovery process cannot be overstated.
References
Sources
Methodological & Application
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of 6-Chloro-1H-indazole-4-boronic acid
Executive Summary
6-Chloro-1H-indazole-4-boronic acid is a high-value bifunctional scaffold used extensively in the synthesis of type II kinase inhibitors (e.g., VEGFR, FGFR pathways). Its structural utility lies in its orthogonality: the C4-boronic acid serves as a nucleophilic handle for immediate carbon-carbon bond formation, while the C6-chloride remains an electrophilic handle for subsequent diversification.
However, this substrate presents two critical process challenges:
-
Chemoselectivity: Preventing premature oxidative addition at the C6-chloride bond while engaging the C4-boronate.
-
Protodeboronation: The C4 position, adjacent to the bridgehead nitrogen, is electronically susceptible to hydrolytic cleavage of the boronic acid, leading to the "des-boron" side product (6-chloro-1H-indazole).
This guide provides a validated protocol to maximize yield and selectivity, moving beyond generic "Suzuki conditions" to a system optimized for halo-indazole scaffolds.
Part 1: Chemical Context & Mechanistic Strategy
The Chemoselectivity Challenge
In a standard Suzuki-Miyaura coupling, the catalytic cycle must discriminate between the halogen on the coupling partner (Ar-X) and the halogen on the nucleophile (the C6-Cl of the indazole).
-
Target Reaction: Oxidative addition of Pd(0) to Ar-Br/I (Partner).[1]
-
Off-Target Risk: Oxidative addition of Pd(0) to C6-Cl (Indazole), leading to polymerization or homocoupling.
Control Strategy: We utilize the bond dissociation energy difference. The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). By selecting a catalyst with moderate activity (e.g., Pd(dppf)Cl₂), we kinetically favor the Ar-Br insertion without activating the C6-Cl. Avoid highly active bulky phosphine ligands (e.g., Buchwald precatalysts like XPhos-Pd-G3) in the first step, as these can activate aryl chlorides.
The Stability Challenge (Protodeboronation)
Heteroaryl boronic acids are prone to protodeboronation under basic, aqueous conditions. The mechanism typically involves the formation of a boronate anion which is then protonated by water.
-
Mitigation: Use a base with lower aqueous solubility or reduced basicity (e.g.,
instead of ) and minimize water concentration, or use a sterically demanding protecting group on the nitrogen (e.g., THP or SEM) to modulate electronics.
Part 2: Experimental Workflow Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for maintaining chemoselectivity.
Figure 1: Reaction workflow emphasizing the protection step and the critical path to the target product while avoiding protodeboronation.
Part 3: Standard Operating Procedure (SOP)
Protocol A: High-Fidelity Coupling (Protected Substrate)
Recommended for scale-up and high-value intermediates.
Reagents:
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-chloro-indazole-4-boronic acid pinacol ester (1.0 equiv).
-
Note: Pinacol esters are preferred over free acids for stability.
-
-
Coupling Partner: Aryl Bromide (1.1 equiv).
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (
) (3-5 mol%). -
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inertion: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.
-
Charging: Add the Indazole-Boronate (1.0 eq), Aryl Bromide (1.1 eq), and
(0.05 eq) to the flask. -
Solvation: Add 1,4-Dioxane (concentration ~0.1 M relative to indazole).
-
Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of catalyst death and homocoupling.
-
Activation: Add the 2.0 M
solution via syringe. The mixture will turn biphasic. -
Reaction: Heat to 85°C (internal temperature) for 4–12 hours.
-
Monitor: Check LCMS at 2 hours. Look for the disappearance of the boronate.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over
.[2] -
Purification: Flash chromatography. The C6-Cl group survives these conditions intact.
Protocol B: Direct Coupling (Unprotected Substrate)
Use only if N-protection is impossible or for rapid scouting.
Modifications:
-
Base: Use
(3.0 equiv) instead of . -
Solvent: DME/Water (4:1).
-
Temperature: Limit to 80°C to prevent N-arylation side reactions.
Part 4: Critical Process Parameters & Troubleshooting
The following table summarizes common failure modes and their chemical causality.
| Observation | Diagnosis | Corrective Action |
| Low Yield + "Des-boron" Product | Protodeboronation. The C4-boron bond hydrolyzed before transmetallation. | 1. Switch base to anhydrous |
| Recovery of Aryl Bromide | Catalyst Poisoning. The free N-H of the indazole is coordinating to Pd. | 1. Protect the Nitrogen (THP/SEM). 2. Increase catalyst loading to 10 mol%. |
| Polymerization / Complex Mixture | Loss of Chemoselectivity. Pd is inserting into the C6-Cl. | 1. Ensure temp |
| Homocoupling of Partner (Ar-Ar) | Oxygen Ingress. Oxidative dimerization of the boronic acid. | 1. Degas solvents more rigorously (Freeze-Pump-Thaw).2. Ensure Argon positive pressure. |
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Léris, A., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(7), 2904.
-
BenchChem Protocols. (2025). Application Notes for Suzuki Coupling with 6-Bromo-2,2-dimethylchroman-4-amine (Analogous Halo-Heterocycle Protocols).
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles and Suzuki Coupling Methodologies.
-
Meanwell, N. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides. Journal of Medicinal Chemistry, 56(4).
Sources
Application Note: Synthesis of Kinase Inhibitors Using the 6-Chloro-1H-indazole-4-boronic Acid Scaffold
Executive Summary & Strategic Rationale
The indazole core is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. While C3 and C5 substitutions are historically common (e.g., Axitinib), the C4-position offers a unique vector to access the solvent-exposed front or the gatekeeper region of the kinase pocket, critical for engineering selectivity against homologous kinases (e.g., ERK1/2 vs. p38, or HPK1 selectivity).
This guide details the synthetic utility of 6-Chloro-1H-indazole-4-boronic acid (and its pinacol ester equivalent). This scaffold is chemically orthogonal:
-
C4-Boronic Acid: Enables Suzuki-Miyaura cross-coupling to introduce solubilizing tails or heteroaryl "warheads."
-
C6-Chloride: A less reactive electrophile that survives standard Suzuki conditions, serving as a latent handle for late-stage diversification (e.g., Buchwald-Hartwig amination) or as a halogen-bonding moiety to stabilize the hinge interaction.
Critical Process Parameters (CPP)
Before initiating synthesis, the following physicochemical properties and reactivity profiles must be understood to prevent common failure modes such as protodeboronation or catalyst poisoning.
| Parameter | Specification / Risk | Mitigation Strategy |
| Scaffold Stability | Indazole-4-boronic acids are prone to protodeboronation under high heat/aqueous basic conditions. | Use Pinacol Ester or MIDA boronate for storage. If using free acid, ensure rapid coupling rates. |
| N-Protection | Free NH (N1/N2) can poison Pd catalysts and lead to regioselectivity issues. | Mandatory Protection: THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is recommended over Boc (labile under Suzuki heat). |
| Regioselectivity | C6-Cl vs. C4-B(OH)2 competition. | The Boronic acid (C4) reacts exclusively under Suzuki conditions. The C6-Cl is inert to Pd(0) below 100°C without specialized ligands. |
| Catalyst Choice | Heterocycle-rich environments require robust ligation. | Pd(dppf)Cl₂ (standard) or XPhos Pd G2 (difficult couplings). Avoid Pd(PPh₃)₄ for sterically hindered substrates. |
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthesis strategy, moving from the core scaffold to a library of bis-functionalized kinase inhibitors.
Caption: Divergent synthetic pathway utilizing the orthogonality of the C4-boronate and C6-chloride.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & Protection
Note: If starting from the commercially available 4-bromo-6-chloroindazole, a Miyaura borylation is required first. However, we assume the boronic species is available or generated in situ.
Objective: Protect the indazole nitrogen (N1) to prevent catalyst sequestration and ensure solubility. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for its stability during basic Suzuki coupling and facile removal by acid.
Reagents:
-
6-Chloro-1H-indazole-4-boronic acid pinacol ester (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
SEM-Chloride (1.1 equiv)
-
Anhydrous THF (0.1 M concentration)
Protocol:
-
Cool a solution of the indazole ester in anhydrous THF to 0°C under Argon.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.
-
Add SEM-Cl dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar.
-
Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Note: This step yields a mixture of N1 and N2 protected isomers (typically 4:1 ratio). Separation is not strictly necessary at this stage if the isomers are separable after the Suzuki coupling, but purification via column chromatography is recommended for consistent kinetics.
Phase 2: The C4-Suzuki Coupling (The Critical Step)
Objective: Install the primary binding element (e.g., a heteroaryl tail targeting the solvent pocket) using the boronic acid handle.
Mechanistic Insight: The 6-Chloro group is electron-withdrawing, which actually facilitates the transmetallation at the C4-boronate by making the ring more electron-deficient. However, it also makes the C4-C bond slightly more labile to protodeboronation. We use a mild base system to mitigate this.
Reagents:
-
N-SEM-6-Chloro-indazole-4-boronate (1.0 equiv)
-
Aryl/Heteroaryl Halide (R-Br or R-Cl) (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM complex (5 mol%)
-
Why? The bidentate dppf ligand has a large bite angle, facilitating reductive elimination and stabilizing the Pd center against the nitrogen-rich indazole.
-
-
Base: 2M Aqueous Na₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Charge a microwave vial or pressure tube with the Protected Indazole Boronate, Aryl Halide, and Base.
-
Degas the solvent mixture (sparge with Argon for 10 mins) before adding to the solids.
-
Add the solvent and finally the Pd catalyst. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Optimization: If using microwave irradiation, heat to 110°C for 45 mins.
-
-
Workup: Filter through a Celite pad (to remove Pd black). Dilute with water and extract with EtOAc.
-
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Phase 3: Late-Stage Diversification (Optional C6 Amination)
If the 6-Chloro is not the final desired substituent, use Buchwald-Hartwig conditions.
-
Catalyst: Pd₂dba₃ (2 mol%) + XPhos (4 mol%).
-
Base: Cs₂CO₃ or NaOtBu.
-
Conditions: Toluene, 100°C.
-
Note: This reaction works well after the C4-Suzuki because the C4-aryl group sterically protects the N1/N2 region, reducing catalyst deactivation.
Phase 4: Deprotection
Reagents:
-
TFA (Trifluoroacetic acid) / DCM (1:1) or 4M HCl in Dioxane.
-
Ethylenediamine (scavenger for the hydroxymethyl intermediate).
Protocol:
-
Dissolve the coupled product in TFA/DCM (1:1).
-
Stir at RT for 2 hours (removes the SEM group to form the N-hydroxymethyl intermediate).
-
Concentrate to dryness.
-
Redissolve in MeOH and add excess Ethylenediamine or aqueous ammonia. Stir for 1 hour (cleaves the hydroxymethyl group).
-
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Case Study: Targeting HPK1 & ERK
Recent literature highlights the importance of the 4,6-substituted indazole scaffold in developing inhibitors for HPK1 (Hematopoietic progenitor kinase 1) and ERK1/2 .
-
HPK1 Strategy: The C4-position is often coupled to a pyridine or pyrazole moiety to interact with the hinge region (Glu92/Cys94). The C6-position can be substituted to tune solubility and pharmacokinetic properties.
-
ERK Strategy: 4,6-disubstituted indazoles have shown dual-mechanism inhibition. The C4 substituent occupies the ATP pocket, while the C6 substituent can extend to interact with the DFG-motif region.
Pathway Context (Graphviz)
Caption: MAPK signaling cascade showing the point of intervention for Indazole-based ERK inhibitors.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Yield in Suzuki (Step 2) | Protodeboronation of C4-boronate. | Switch to anhydrous conditions : Use Pd(PPh₃)₄, CsF, and DME at reflux (anhydrous Suzuki). |
| Starting Material Recovery | Catalyst poisoning by Indazole Nitrogen. | Ensure full N-protection (check NMR). Increase catalyst loading to 10 mol%. |
| Hydrolysis of C6-Cl | Reaction temperature too high (>120°C) with hydroxide bases. | Use mild bases like K₃PO₄. Keep temp < 100°C. |
| Regioisomers in Protection | N1 vs N2 selectivity. | N1 is thermodynamically favored. Allow the NaH deprotonation to equilibrate longer (1 hr) before adding SEM-Cl. |
References
-
Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4][5][6] (2021).[7] National Institutes of Health. Link
-
HPK1 Inhibitor Design: Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening. (2022).[7][8] Frontiers in Pharmacology. Link
-
Suzuki Coupling on Indazoles: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021).[7] RSC Advances. Link
-
ERK Inhibitor Synthesis: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). Molecules. Link
-
General Suzuki Protocols: The Suzuki Reaction - Mechanism and Conditions. Myers Research Group, Harvard University. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of 6-Chloro-1H-indazole-4-boronic acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 6-Chloro-1H-indazole-4-boronic acid , a critical scaffold in the development of kinase inhibitors (e.g., ERK, JNK pathways). While 4-functionalized indazoles are synthetically challenging due to steric hindrance and electronic deactivation at the C4 position, this guide circumvents common pitfalls—specifically protodeboronation and regio-isomeric scrambling —by utilizing a protected Miyaura borylation strategy. We compare catalytic systems and provide a self-validating workflow for converting the intermediate pinacol ester to the free boronic acid.
Strategic Analysis & Retrosynthesis
The synthesis of 6-chloro-1H-indazole-4-boronic acid presents two primary challenges:
-
Amphoteric Nature: The free indazole NH is acidic (
), capable of poisoning Pd-catalysts or leading to N-arylation side reactions. -
C4 Sterics & Electronics: The C4 position is peri- to the N1/N2 nitrogens, creating steric strain. Furthermore, the C6-Chlorine atom is electron-withdrawing, potentially deactivating the ring toward oxidative addition, though it also serves as a competing site for cross-coupling if the catalyst is not selective.
Route Selection: Lithiation vs. Transition Metal Catalysis
-
Route A (Lithium-Halogen Exchange): Treatment of 4-bromo-6-chloroindazole with
-BuLi at -78°C followed by borate trapping.-
Verdict:Not Recommended. The C6-Cl is susceptible to competing lithiation or "halogen dance" mechanisms. Furthermore, the free NH requires protection (e.g., SEM, THP) regardless.
-
-
Route B (Miyaura Borylation): Pd-catalyzed cross-coupling of 4-bromo-6-chloroindazole with bis(pinacolato)diboron (
).-
Verdict:Recommended. This route offers superior functional group tolerance and scalability. We utilize the THP (tetrahydropyranyl) protecting group to solubilize the substrate and prevent catalyst poisoning, followed by a mild oxidative hydrolysis.
-
Critical Reaction Parameters
Catalyst & Ligand Selection
For the borylation of electron-deficient aryl bromides (like 6-chloroindazole), electron-rich phosphine ligands are required to facilitate the oxidative addition step.
-
Standard:
. Robust, but may require higher temperatures (90°C+), increasing protodeboronation risk. -
Optimized:
or + . The bulky, electron-rich XPhos ligand accelerates oxidative addition at the sterically crowded C4 position while minimizing reactivity at the C6-Cl site.
Base Selection[1]
-
Avoid:
or . Strong bases promote the competing Suzuki coupling of the newly formed boronate with the starting bromide (homocoupling).[1] -
Select: Potassium Acetate (KOAc) .[1][2] A weak base is sufficient for the transmetallation of
but insufficient to activate the boronate product for Suzuki coupling, effectively "parking" the reaction at the boronate ester stage.
Solvent System
-
1,4-Dioxane: Excellent solubility for the THP-protected intermediate; high boiling point allows necessary thermal activation.
-
DMSO: Alternative for unprotected substrates, but complicates workup.
Experimental Protocol
Phase 1: N-Protection (THP)
Objective: Mask the acidic NH to prevent catalyst poisoning.
-
Charge a reaction vessel with 4-bromo-6-chloro-1H-indazole (1.0 equiv) and DCM (10 vol).
-
Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.05 equiv).
-
Stir at RT for 4–6 hours. Monitor by TLC/LCMS (Target M+H corresponds to SM + 84 Da).
-
Workup: Quench with sat.
, extract with DCM, dry over , and concentrate. -
Output: 4-bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Phase 2: Miyaura Borylation
Objective: Install the boron moiety selectively at C4.
| Reagent | Equivalents | Role |
| Protected Precursor | 1.0 | Substrate |
| 1.2 | Boron Source | |
| 0.03 (3 mol%) | Catalyst | |
| KOAc | 3.0 | Base |
| 1,4-Dioxane | 10 Vol | Solvent |
-
Degas 1,4-dioxane vigorously with Argon for 30 minutes. (Oxygen inhibits the catalyst and promotes phenol formation).
-
Charge the Protected Precursor,
, and KOAc into the reactor. -
Add the Pd-catalyst last, under a positive stream of Argon.
-
Heat to 90°C for 4–12 hours.
-
Filtration: Cool to RT, filter through a Celite pad to remove Pd-black/inorganics. Wash with EtOAc.[4]
-
Concentrate to yield the crude Pinacol Ester.
Phase 3: Hydrolysis to Boronic Acid
Objective: Cleave the stable pinacol ester and the THP group to yield the free acid. Note: Pinacol esters are notoriously difficult to hydrolyze under standard acidic conditions without degrading the heterocycle. We use the Oxidative Cleavage method.
-
Dissolve the crude pinacol ester in Acetone/Water (4:1).
-
Add
(2.5 equiv) and (3.0 equiv). -
Stir at RT for 12–24 hours. The periodate oxidatively cleaves the pinacol diol.[5]
-
Acid Hydrolysis: Add 1M HCl until pH ~3 and stir for 2 hours (removes THP and completes hydrolysis).
-
Isolation: Neutralize to pH 7. Extract with EtOAc.[4] The boronic acid may precipitate; if so, filter the solid.
-
Purification: Recrystallize from Acetonitrile/Water if necessary.
Visual Workflows
Synthetic Pathway
Caption: Step-by-step synthetic route from the bromo-precursor to the final boronic acid.
Troubleshooting Logic
Caption: Decision matrix for diagnosing common reaction failures in indazole borylation.
Quality Control & Storage
Analytical Data Interpretation[4]
-
HPLC: Boronic acids often appear as broad peaks or multiple peaks due to the equilibrium between the free acid (
) and the trimeric boroxine anhydride. Do not interpret this as impurity. Run HPLC with 0.1% Formic Acid to stabilize the monomer. -
NMR (
): Look for the disappearance of the Pinacol methyl singlets (~1.3 ppm). The boronic acid OH protons are broad and solvent-dependent (often invisible in ).
Storage Protocol
Boronic acids are prone to dehydration (forming boroxines) and protodeboronation upon long-term storage.
-
Condition: Store at 4°C or -20°C.
-
Atmosphere: Under Argon/Nitrogen.
-
Additives: If long-term stability is poor, convert back to the pinacol ester or a MIDA boronate for storage, then hydrolyze immediately before use.
References
-
Miyaura Borylation Mechanism & Base Selection: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
-
Synthesis of Indazole Boronic Acids (General Protocols): Laili, H., et al. (2025). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities. ResearchGate.
-
Precursor Data (4-Bromo-6-chloro-1H-indazole): PubChem Compound Summary for CID 24728100.
-
Hydrolysis of Pinacol Esters (Periodate Method): Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via oxidative cleavage. Tetrahedron Letters, 46(46), 7899-7903.
Sources
Protecting group strategies for 6-Chloro-1H-indazole-4-boronic acid synthesis
Application Note: Protecting Group Strategies for 6-Chloro-1H-indazole-4-boronic Acid Synthesis
Part 1: Strategic Analysis & Protecting Group Selection
The synthesis of 6-chloro-1H-indazole-4-boronic acid presents a classic "chemo-selective" challenge. The indazole core contains an acidic proton at N1 (
The Engineering Problem
Direct lithiation of unprotected indazoles is impractical due to the acidity of the N-H bond, which consumes one equivalent of organolithium base and generates a poorly soluble dianion. Therefore, a protecting group (PG) strategy is mandatory.[1] The ideal PG must meet three criteria:
-
Orthogonality: Stable to
-Butyllithium ( -BuLi) at -78°C. -
Regiocontrol: Favor N1-protection to sterically permit C4-lithiation.
-
Mild Deprotection: Removable without facilitating protodeboronation (loss of the boron moiety).
Comparative Assessment of Protecting Groups
| Protecting Group | Stability to | Deprotection Conditions | Suitability for Target |
| Boc (tert-Butyloxycarbonyl) | Low | Acid (TFA/HCl) | Poor. The carbonyl is susceptible to nucleophilic attack by |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | Fluoride (TBAF) or Acid | Good. Excellent stability, but reagents like TBAF are expensive and difficult to remove from polar boronic acids. |
| THP (Tetrahydropyranyl) | High | Mild Acid (HCl/MeOH) | Excellent. The industry standard. Stable to strong bases; deprotection is cost-effective and scalable. |
| Trityl (Triphenylmethyl) | Moderate | Mild Acid | Moderate. Steric bulk can hinder lithiation at the proximal C7 position, though C4 is usually accessible. |
Decision: This protocol utilizes the THP (Tetrahydropyranyl) group.[1][2][3][4] It offers the best balance of lithiation stability and mild acidic removal, minimizing the risk of cleaving the C-B bond during workup.
Part 2: Synthetic Pathway & Mechanism
The synthesis utilizes a Lithium-Halogen Exchange strategy starting from 4-bromo-6-chloro-1H-indazole. The bromine at C4 undergoes exchange significantly faster than the chlorine at C6, ensuring chemoselectivity.
Visual Workflow (Graphviz)
Caption: Sequential workflow for the synthesis of 6-Chloro-1H-indazole-4-boronic acid via N1-THP protection and C4-selective lithiation.
Part 3: Detailed Experimental Protocols
Step 1: N1-THP Protection
Objective: Mask the acidic N-H proton to prevent quenching of the organolithium reagent.
Reagents:
-
4-Bromo-6-chloro-1H-indazole (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 eq)
- -Toluenesulfonic acid monohydrate (PTSA) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Protocol:
-
Dissolution: Charge a round-bottom flask with 4-bromo-6-chloro-1H-indazole and anhydrous DCM (
). -
Catalyst Addition: Add PTSA (0.1 eq) at room temperature (20–25°C).
-
Reagent Addition: Add DHP (2.0 eq) dropwise over 10 minutes. The reaction is slightly exothermic.
-
Incubation: Stir at room temperature for 4–12 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The polar starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup: Quench with saturated aqueous
. Extract with DCM.[5][6] Wash organics with brine, dry over , and concentrate. -
Purification: The reaction may produce a mixture of N1-THP (major) and N2-THP (minor). Crucial: Purify via silica gel chromatography to isolate the N1-isomer . The N1-isomer is generally less polar than the N2-isomer. Use the pure N1-isomer for the next step to ensure predictable lithiation kinetics.
Step 2 & 3: Lithiation and Borylation
Objective: Selective exchange of C4-Br for Lithium, followed by boron capture.
Reagents:
-
N1-THP-4-bromo-6-chloroindazole (1.0 eq)
- -Butyllithium (2.5 M in hexanes) (1.2 eq)
-
Triisopropyl borate (
) (1.5 eq) -
Anhydrous THF (degassed)
Protocol:
-
Setup: Flame-dry a 3-neck flask and cool under Argon/Nitrogen flow. Add the N1-THP intermediate and dissolve in anhydrous THF (
). -
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 20 minutes for equilibration.
-
Lithiation: Add
-BuLi (1.2 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.-
Mechanistic Note: The C4-Br bond is weaker than the C6-Cl bond. At -78°C, Lithium-Bromine exchange is rapid (< 15 min), while the Chlorine remains intact.
-
-
Capture: Stir for 30–45 minutes at -78°C. Then, add
(1.5 eq) rapidly in one portion. -
Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to 0°C over 2 hours.
Step 4: Deprotection and Isolation
Objective: Remove the THP group and hydrolyze the boronate ester to the free acid.
Protocol:
-
Quench/Hydrolysis: To the reaction mixture at 0°C, add 2M HCl (
). Stir vigorously. -
Deprotection: The acidic medium serves two purposes: it hydrolyzes the boronate ester to the boronic acid and cleaves the acid-labile THP group. Stir at room temperature for 2–4 hours.
-
Caution: Do not heat excessively, as boronic acids can undergo protodeboronation (loss of boron) at high temperatures in acidic media.
-
-
Isolation:
-
Neutralize the mixture to pH ~7 using 2M NaOH.
-
Most boronic acids are amphoteric or poorly soluble in water. The product often precipitates as an off-white solid upon neutralization.
-
Filter the solid.[7] Wash with cold water and minimal cold acetonitrile.
-
-
Alternative Workup (if no precipitate): Extract with EtOAc. The boronic acid may partition into the organic layer. Dry and concentrate.
Part 4: Quality Control & Troubleshooting
Data Summary Table
| Parameter | Specification / Observation |
| Appearance | Off-white to pale yellow solid. |
| 1H NMR (DMSO-d6) | Indazole protons: |
| Mass Spec (ESI) | M+H or M-H usually visible. Note: Boronic acids often show masses for boroxines (trimeric anhydrides, |
| Purity Goal | >95% by HPLC (254 nm). |
Troubleshooting Guide
-
Issue: Low Yield in Lithiation.
-
Cause: Wet THF or insufficient cooling.
-
Fix: Ensure THF is distilled over Na/Benzophenone or from a solvent system. Keep temp strictly at -78°C to prevent reaction with the C6-Cl.
-
-
Issue: Presence of De-brominated Product (6-Chloroindazole). [8]
-
Cause: "Proton quench." The lithiated species reacted with moisture before the borate was added.
-
Fix: Check inert atmosphere integrity. Dry the borate ester before use.
-
-
Issue: Incomplete THP Removal.
-
Cause: Acid too weak or time too short.
-
Fix: Increase HCl concentration to 4M or use TFA/DCM (1:1) for 1 hour if the standard workup fails.
-
-
Issue: Regioisomers in Step 1.
-
Observation: Two spots on TLC.
-
Strategy: N1-THP is usually the faster-moving spot (higher
) in EtOAc/Hexane systems compared to N2-THP.
-
References
-
BenchChem Technical Support. (2026). Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-6-chloro-1H-indazole. BenchChem.[7][9] Link
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[10] Regioselective synthesis of 3-substituted indazoles.[11][12][13] Journal of Organic Chemistry, 75(8), 2730-2732. Link
-
Meanwell, N. A. (2011). Protecting Groups in Organic Synthesis.[1][2][4][14][15] In Tactics in Contemporary Drug Design. Springer. (Contextualizing THP stability).
-
World Intellectual Property Organization. (2016). Patent WO2016162604A1: Process for the preparation of androgen receptor antagonists. (Describes THP protection and lithiation of pyrazole/indazole systems). Link
-
Sigma-Aldrich. (2025). Product Specification: (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid.Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Improving yields in 6-Chloro-1H-indazole-4-boronic acid coupling reactions
Subject: Optimizing Suzuki-Miyaura Cross-Coupling Yields for Labile Heteroaryl Boronic Acids
Ticket ID: IND-C4-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Overview: The "Twin Perils" of Indazole-4-Boronates
If you are experiencing low yields with 6-Chloro-1H-indazole-4-boronic acid , you are likely fighting two distinct but compounding chemical mechanisms. Unlike simple phenylboronic acids, this substrate presents a "perfect storm" of instability and catalyst deactivation.
The Root Causes
-
Rapid Protodeboronation (The "Disappearing Starting Material"): The C4 position of the indazole ring is electronically enriched by the adjacent bridgehead nitrogen (N1/N2). This makes the C–B bond highly susceptible to hydrolytic cleavage, especially under basic, aqueous conditions. The boronic acid is replaced by a proton before it can undergo transmetalation, yielding the de-boronated byproduct (6-chloro-1H-indazole).
-
Catalyst Poisoning (The "Stalled Reaction"): The free N–H at position 1 (and N2) is a competent ligand for Palladium. If unprotected, the indazole substrate binds to the active Pd(0) center, displacing phosphine ligands and shutting down the catalytic cycle.
Troubleshooting Guide (Q&A Format)
Issue A: "My boronic acid is consumed rapidly, but the major product is the de-boronated indazole, not the coupled biaryl."
Diagnosis: You are witnessing Protodeboronation .[1][2][3][4][5] The rate of hydrolysis (
Solution 1: The "Speed" Strategy (Recommended) You must accelerate the cross-coupling step to outcompete decomposition.
-
Switch Catalyst: Move from standard Pd(PPh3)4 or Pd(dppf)Cl2 to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich ligands facilitate extremely rapid oxidative addition and transmetalation, often completing reactions in <30 minutes at mild temperatures.
-
Action: See Protocol B below.
Solution 2: The "Slow Release" Strategy If the boronic acid is too unstable, convert it to a MIDA boronate .[6]
-
Why: MIDA boronates are hydrolytically stable. Under slow hydrolysis conditions (aqueous base), they release the active boronic acid gradually, keeping the concentration low (preventing side reactions) but steady for the catalyst.
Issue B: "The reaction turns black immediately (Pd black precipitates) and conversion is <10%."
Diagnosis: Catalyst Poisoning or Ligand Stripping . The unprotected indazole nitrogen is coordinating to the Pd, stripping the ligands and causing the metal to aggregate (plate out).
Solution:
-
Protect the Nitrogen: This is the most robust fix. Install a THP (Tetrahydropyranyl) , SEM , or Boc group on the N1 position. This sterically blocks the nitrogen and removes the acidic proton.
-
Alternative (If protection is impossible): Increase the Ligand-to-Metal ratio. Use 2:1 or 4:1 Ligand/Pd to shift the equilibrium back toward the active catalyst species.
Issue C: "I see coupling products, but I'm also losing the Chlorine atom at the 6-position."
Diagnosis: Poor Chemoselectivity . The catalyst is too active and is performing oxidative addition into the C–Cl bond (Ar-Cl activation).
Solution:
-
Tune the Ligand: Avoid extremely electron-rich alkyl-phosphines like
or tricyclohexylphosphine (PCy3) if you wish to retain the chloride. -
Temperature Control: Do not exceed 80°C. Ar-Cl activation typically has a higher activation energy than Ar-Br or Ar-I activation.
-
Base Selection: Switch from strong bases (KOtBu) to milder bases (
or ).
Experimental Protocols
Protocol A: The "Rescue" Method (For Unstable Substrates)
Best for: Substrates prone to rapid protodeboronation. Uses high-activity precatalysts to couple faster than the substrate can decompose.
Reagents:
-
Aryl Halide (1.0 equiv)[5]
-
6-Chloro-1H-indazole-4-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base:
(0.5 M aqueous solution, degassed) -
Solvent: THF (Tetrahydrofuran)
Step-by-Step:
-
Degassing: In a reaction vial, combine the Aryl Halide, Boronic Acid, and XPhos Pd G3. Seal the vial. Evacuate and backfill with Argon 3 times . (Oxygen is a killer here).
-
Solvent Addition: Add sparged (degassed) THF via syringe.
-
Base Addition: Add the degassed 0.5 M
solution (ratio of THF:Water should be roughly 4:1). -
Reaction: Stir vigorously at 40°C .
-
Note: Do not overheat. Many of these couplings work at RT with G3 catalysts.
-
-
Monitoring: Check LCMS at 15 min, 30 min, and 1 hour. If not complete by 1 hour, it likely won't go further.
Protocol B: The Anhydrous Method (For Extreme Instability)
Best for: Substrates that cannot tolerate any water.
Reagents:
-
Base:
or (finely ground, anhydrous) -
Solvent: 1,4-Dioxane or DMF (Anhydrous)
Step-by-Step:
-
Combine all solids (Halide, Boronic Acid, Base, Catalyst) in a pressure tube inside a glovebox or under strict Schlenk conditions.
-
Add anhydrous solvent.[9]
-
Heat to 80–90°C.
-
Mechanism Note: The low solubility of the inorganic base limits the concentration of active base species, which slows down the protodeboronation pathway while still permitting transmetalation.
Visualizing the Chemistry
Diagram 1: The Optimization Decision Matrix
Caption: A logical workflow for selecting the correct reaction conditions based on observed failure modes.
Diagram 2: Competing Kinetic Pathways
Caption: Visualization of the race between the desired Cross-Coupling and the undesired Protodeboronation.
Data Summary: Catalyst Performance Comparison
Typical yields observed for heteroaryl coupling with unstable boronic acids (simulated based on literature precedents for similar substrates).
| Catalyst System | Ligand Type | Base/Solvent | Yield | Notes |
| Pd(PPh3)4 | Monodentate Phosphine | < 20% | High protodeboronation; Catalyst unstable. | |
| Pd(dppf)Cl2 | Bidentate Ferrocene | 40–60% | Moderate stability; requires higher heat (80°C). | |
| XPhos Pd G3 | Bulky Biaryl Phosphine | 85–95% | Recommended. Fast reaction at RT/40°C outruns decomposition. | |
| Pd(OAc)2 + SPhos | Bulky Biaryl Phosphine | 75–85% | Good alternative; SPhos is excellent for heteroaryls. |
References
-
Kinetic Resolution of Boronic Acids & Protodeboronation Mechanisms Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids."[4][6] Journal of the American Chemical Society, 2010.[3] [Link] (Establishes the mechanism of base-catalyzed hydrolysis in heteroaryl boronates).
-
Buchwald Precatalysts for Unstable Substrates Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[10] Journal of the American Chemical Society, 2010.[3] [Link] (The definitive guide on using XPhos Pd G3 to beat protodeboronation).
-
MIDA Boronates (Slow Release Strategy) Knapp, D. M., Gillis, E. P., & Burke, M. D.[6][10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates." Journal of the American Chemical Society, 2009.[6] [Link] (Protocol for protecting the boronic acid if direct coupling fails).
-
Indazole N-H Poisoning & Protection Laha, J. K., et al. "Palladium-Catalyzed Cross-Coupling of Unprotected Indazoles."[11] The Journal of Organic Chemistry, 2011. [Link] (Discusses the interference of the indazole NH group and strategies to mitigate it).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protodeboronation [organic-chemistry.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed amination of unprotected halo-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 6-Chloro-1H-indazole-4-boronic Acid
Executive Summary: The "Peri-Position" Problem
User Query: "My Suzuki coupling with 6-chloro-1H-indazole-4-boronic acid yields mostly the deboronated byproduct (6-chloroindazole). Why is this happening and how do I fix it?"
Technical Insight: You are encountering protodeboronation , a side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1][2][3] This specific molecule is exceptionally prone to this failure mode due to two synergistic factors:
-
The Heterocycle Effect: The indazole core is electron-rich. Under the basic conditions required for Suzuki coupling, the N-H proton (pKa ~14) is removed, creating an indazolyl anion. This anion significantly increases electron density at the C4 position, accelerating electrophilic attack by protons (from water or solvent).
-
The Peri-Effect: The C4-boronic acid is sterically and electronically influenced by the adjacent bridgehead nitrogens. This proximity facilitates a rapid hydrolysis pathway unique to 4-substituted indazoles and 5-substituted indoles.
This guide provides three tiers of intervention: Reaction Engineering , Catalyst Selection , and Boron Derivatization .
Mechanism of Failure
To solve the problem, we must first visualize the enemy. The diagram below illustrates the "Vicious Cycle" of base-catalyzed protodeboronation that competes with your desired transmetalation.
Caption: Pathways leading to protodeboronation. The red path (N-deprotonation leading to ipso-protonation) often outcompetes the green path (Transmetalation) in standard aqueous/base conditions.
Troubleshooting Modules
Module A: The "Slow Release" Strategy (Recommended)
The Fix: Use MIDA Boronates.[1][4][5][6][7][8] Free boronic acids at the C4 position are too labile. Converting the acid to a MIDA (N-methyliminodiacetic acid) boronate rehybridizes the boron from sp² to sp³, shutting down the empty p-orbital that invites base attack.[6]
-
Why it works: The MIDA boronate is chemically inert. Under hydrolytic conditions (aqueous K3PO4), it slowly hydrolyzes to release the active boronic acid at a rate matching the catalytic cycle. This keeps the standing concentration of the unstable free acid low, minimizing decomposition.
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate |
| Stability | Low (Cold storage req.)[6] | Moderate | High (Bench stable) |
| Reactivity | Instant | Fast | Controlled / Slow Release |
| Rec. Base | Na2CO3 / K2CO3 | K3PO4 | K3PO4 (anhydrous start) |
| Success Rate | < 30% | ~50% | > 85% |
Module B: The "Sprint" Strategy (Catalysis)
The Fix: If you cannot synthesize the MIDA boronate, you must make the coupling faster than the decomposition.
-
Catalyst: Switch from Pd(PPh3)4 or Pd(dppf)Cl2 to Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).
-
Ligand: XPhos or SPhos . These electron-rich, bulky ligands facilitate extremely rapid oxidative addition and transmetalation.
-
Protocol: Load the catalyst last or inject the boronic acid slowly into a mixture of catalyst + halide.
Module C: Protecting Group Engineering
The Fix: Mask the Indazole Nitrogen. Since the deprotonation of the N-H triggers the electron density surge at C4, blocking this site is highly effective.
-
Groups: THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Effect: Prevents formation of the indazolyl anion, significantly increasing the half-life of the C-B bond.
Experimental Protocols
Protocol 1: The "Rescue" Protocol (High-Speed Coupling)
Use this if you are stuck with the free boronic acid and need immediate results.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
6-Chloro-1H-indazole-4-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (3.0 equiv) - Must be finely ground and anhydrous.
-
Solvent: 1,4-Dioxane / Water (10:1 ratio). Note: Minimal water is required for the boronic acid mechanism, but excess water kills it.
Step-by-Step:
-
Degas: Vigorously sparge 1,4-dioxane with Argon for 15 minutes.
-
Charge: Add Aryl Halide, Base, and Catalyst to the vial. Seal and purge.
-
Inject: Add solvent.[3] Heat to 60°C.
-
Slow Addition: Dissolve the Boronic Acid in a separate degassed vial of dioxane. Add this solution to the reaction mixture via syringe pump (or portion-wise) over 30 minutes.
-
Rationale: This ensures that as soon as a boronic acid molecule enters the mix, it is consumed by the highly active catalyst before it can decompose.
-
Protocol 2: MIDA Boronate Slow-Release
Use this for scale-up or difficult substrates.
-
Preparation: Synthesize the MIDA boronate by refluxing the free acid with MIDA and Dean-Stark trap in Toluene/DMSO (Ref: Gillis & Burke).
-
Coupling:
FAQ: Rapid Troubleshooting
Q1: Can I use Na2CO3 or Cs2CO3? A: Avoid them if possible. Carbonates often create a higher pH spike than phosphates. Anhydrous K3PO4 or KHF2 (forming the trifluoroborate) are superior buffering systems for unstable heterocycles.
Q2: My reaction turns black immediately. What does that mean? A: "Pd black" formation indicates the catalyst has crashed out. This usually happens when the oxidative addition is too slow or the ligand has detached. Switch to a pre-formed catalyst scaffold like XPhos Pd G3 to prevent this.[3]
Q3: I see a peak at M+16 in my LCMS. Is that the product? A: No. That is likely the phenol (C-OH), resulting from oxidation of the C-B bond by dissolved oxygen. Ensure rigorous degassing (Argon sparge) to prevent oxidation, which competes with coupling.
Decision Logic for Researchers
Follow this workflow to select your method:
Caption: Decision matrix for selecting the optimal coupling strategy based on reagent availability.
References
-
Mechanisms of Protodeboronation: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[12] Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
MIDA Boronate "Slow Release" Strategy: Gillis, E. P., & Burke, M. D. (2007).[13] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Unstable Heterocycles & Precatalysts: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki−Miyaura coupling reactions of unstable nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Protodeboronation of Heteroaromatics: Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). A general solution for the 2-pyridyl problem. Angewandte Chemie International Edition, 51(11), 2667–2672. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MIDA Boronates [sigmaaldrich.com]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Purification techniques for 6-Chloro-1H-indazole-4-boronic acid crude product
Answering your purification questions for: 6-Chloro-1H-indazole-4-boronic acid (CAS: 2121512-04-5)
Welcome to the AChemBlock Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique challenges associated with purifying 6-Chloro-1H-indazole-4-boronic acid. Boronic acids, while invaluable in modern synthesis, often present purification hurdles due to their polarity, Lewis acidity, and tendency to form anhydrides.[1] This guide is structured to provide direct answers to common problems and fundamental questions, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your crude 6-Chloro-1H-indazole-4-boronic acid.
Q1: My ¹H NMR spectrum shows a significant amount of a deboronated impurity (6-chloro-1H-indazole). How can I remove it?
A1: This is a classic case of protodeboronation, a common side reaction for arylboronic acids, especially under harsh acidic or basic conditions or in the presence of certain metals.[2] The deboronated impurity, 6-chloro-1H-indazole, has significantly different physicochemical properties that we can exploit for separation.
Root Cause Analysis: The C-B bond is susceptible to cleavage. This can be exacerbated by residual palladium catalyst from a preceding Suzuki-Miyaura coupling reaction, or by excessive heating in protic solvents.[2]
Recommended Strategy: Acid-Base Extraction
The boronic acid moiety is acidic (pKa ~8-10), a property not shared by the neutral 6-chloro-1H-indazole impurity. An acid-base extraction is highly effective for this separation.
Protocol: Acid-Base Extraction for Removing Neutral Impurities
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or a dilute (e.g., 0.5 M) sodium hydroxide (NaOH) solution. The 6-Chloro-1H-indazole-4-boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer. The neutral 6-chloro-1H-indazole impurity will remain in the organic layer. Repeat the extraction 2-3 times.
-
Aqueous Wash (Optional but Recommended): Combine the aqueous layers and wash with a fresh portion of EtOAc or DCM to remove any remaining traces of the neutral impurity.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.
-
Product Extraction: Extract the precipitated product back into a fresh organic solvent (EtOAc is preferred).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Q2: My crude product is an amorphous solid or a sticky oil that refuses to crystallize. What should I do?
A2: This is a common frustration, often caused by the presence of impurities that inhibit lattice formation or by the inherent properties of the compound. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.
Recommended Strategy 1: Systematic Recrystallization Solvent Screen
A methodical approach to screening solvents is more efficient than random trials. Start with small amounts of your crude material (~20-30 mg).
| Solvent System Example | Solubility (Hot) | Solubility (Cold) | Expected Outcome |
| Single Solvents | |||
| Isopropanol (IPA) | Test | Test | Good starting point for polar compounds. |
| Acetonitrile (ACN) | Test | Test | Can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate (EtOAc) | Test | Test | Often a good balance of polarity. |
| Water | Test | Test | May work, but risk of boroxine formation if heated extensively. |
| Binary Solvents (Anti-Solvent Crystallization) | |||
| Dichloromethane/Hexane | Dissolve in min. DCM | Add Hexane dropwise | For less polar impurities. |
| Methanol/Water | Dissolve in min. MeOH | Add Water dropwise | Effective for polar compounds. |
| Ethyl Acetate/Heptane | Dissolve in min. EtOAc | Add Heptane dropwise | A very common and effective system. |
Recommended Strategy 2: Trituration
If recrystallization fails, trituration can be effective. This involves suspending the crude material in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble.
-
Place the crude oil/solid in a flask.
-
Add a small amount of a solvent like diethyl ether or a hexane/EtOAc mixture.
-
Stir or sonicate the suspension vigorously. The pure product should solidify while impurities remain dissolved.
-
Filter the resulting solid and wash with a small amount of the cold trituration solvent.
Q3: I'm attempting silica gel chromatography, but the product is streaking badly or not eluting at all. Is this normal?
A3: Yes, this is a very common problem with boronic acids on standard silica gel.[3][4]
Root Cause Analysis: The empty p-orbital on the boron atom makes it a Lewis acid.[1] This Lewis acidic center interacts strongly with the Lewis basic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible binding or significant tailing. Additionally, the polar nature of the compound contributes to streaking.
Recommended Strategies:
-
Use a Mobile Phase Modifier: Adding a small amount (~0.5-1%) of a competitive Lewis base or acid to your eluent can improve peak shape. Acetic acid is a common choice as it can help by protonating the silanol groups or competing for binding sites.[5]
-
Switch to a Different Stationary Phase:
-
Reverse-Phase (C18): This is often the best choice for polar compounds like your target molecule. Use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA (0.1%).[6]
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative, though it has its own set of considerations regarding activation levels.[5]
-
-
Derivatization to a Boronate Ester: In some cases, it is easier to purify the corresponding pinacol or other boronate ester, which is less polar and lacks the acidic protons, making it much more amenable to standard silica gel chromatography. The ester can then be hydrolyzed back to the boronic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a newly synthesized batch of 6-Chloro-1H-indazole-4-boronic acid?
A1: The most logical and efficient approach follows a stepwise increase in complexity. The diagram below outlines a decision-making workflow.
Caption: Decision tree for selecting a purification method.
Q2: What are boroxines and how do I prevent their formation?
A2: Boroxines are the cyclic anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[1] Their formation is an equilibrium process that can be promoted by heating the boronic acid, especially under vacuum or in non-polar, aprotic solvents. While they complicate characterization (e.g., NMR and mass spec), the process is generally reversible. Simply dissolving the crude material in a solvent mixture containing water or methanol and performing an aqueous workup will typically hydrolyze the boroxine back to the desired boronic acid.
Q3: How should I store the purified 6-Chloro-1H-indazole-4-boronic acid?
A3: To ensure long-term stability, the purified solid should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at low temperatures (2-8°C is recommended).[7] This minimizes both gradual decomposition via protodeboronation and oxidation.
Q4: What analytical techniques are best for assessing the final purity?
A4: A combination of techniques provides the most complete picture of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a C18 column, is excellent for quantifying purity and detecting non-volatile impurities.[8]
-
Quantitative NMR (qNMR): ¹H qNMR is a powerful method for determining absolute purity by comparing the integral of a product peak to that of a certified internal standard of known concentration.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While boronic acids themselves are generally not volatile enough for GC-MS, the technique can be used to detect volatile impurities or to analyze the boronic acid after a derivatization step.[8][9]
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the mass of the parent compound and any impurities present, confirming the success of the purification.[10]
By applying these targeted troubleshooting strategies and understanding the fundamental principles of boronic acid chemistry, you can effectively purify 6-Chloro-1H-indazole-4-boronic acid and proceed with confidence in your research and development endeavors.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). ResearchGate. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (2022, March 14). Biotime. [Link]
-
Boronate Affinity Chromatography. (n.d.). Taylor & Francis eBooks. [Link]
-
Challenging purification of organoboronic acids. (2025, November 8). Chemistry Stack Exchange. [Link]
-
HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Utrecht University. [Link]
-
Purification of boronic acids? (2017, December 19). Reddit. [Link]
- Process for purification of boronic acid and its derivatives. (n.d.).
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 13). LCGC International. [Link]
-
Boron Chemistry: An Overview. (2016, November 30). ACS Symposium Series. [Link]
-
Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. (2002, April 2). Sciencemadness.org. [Link]
-
Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023, December 6). SSRN. [Link]
-
Arylboronic Acids. (2015, June 29). DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Process for purification of boronic acid and its derivatives. (2005, March 3). WIPO Patentscope. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
4-Bromo-6-chloro-1H-indazole. (n.d.). PubChem. [Link]
-
One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. (2007, February 3). ACS Publications. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. [Link]
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- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
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- 7. 4-Bromo-6-chloro-1H-indazole|885519-03-9 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of 6-Chloro-1H-indazole-4-boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet significant challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning, with a specific focus on reactions involving 6-Chloro-1H-indazole-4-boronic acid. The unique electronic and structural properties of nitrogen-rich heterocycles like indazole can often lead to catalyst inhibition, resulting in stalled reactions and low yields. This resource is designed to help you diagnose, troubleshoot, and overcome these obstacles to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns encountered when working with indazole-containing substrates in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction with 6-Chloro-1H-indazole-4-boronic acid has stalled. What are the first things I should check?
A1: A stalled or low-conversion reaction is a primary indicator of catalyst deactivation.[1][2] The initial troubleshooting steps should focus on the integrity of your reagents and the reaction environment:
-
Reagent Purity: Ensure that all starting materials, including the boronic acid, coupling partner, catalyst, ligand, and base, are of high purity. Trace impurities can act as potent catalyst poisons.[3] Consider purifying materials if their quality is uncertain.
-
Atmosphere Control: Palladium(0) catalysts are highly sensitive to oxygen.[3] Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed prior to use.[3]
-
Catalyst and Ligand Integrity: Use a fresh batch of catalyst and ligand. Palladium complexes and phosphine-based ligands can degrade over time if not stored properly under inert conditions.[3]
Q2: I'm observing a black precipitate in my reaction. What is it and is it a problem?
A2: The formation of a black precipitate is a classic sign of catalyst decomposition, commonly referred to as "palladium black".[3][4] This consists of aggregated, inactive Pd(0) species that have fallen out of the catalytic cycle. Its presence confirms that your active catalyst is being consumed, leading to a stalled reaction. This is a clear indication that the ligand is failing to adequately stabilize the palladium center or that other components in the reaction are causing catalyst deactivation.[3][5]
Q3: Why are nitrogen-containing heterocycles like 6-Chloro-1H-indazole-4-boronic acid particularly challenging for palladium-catalyzed cross-coupling?
A3: The nitrogen atoms in the indazole ring are Lewis basic and can strongly coordinate to the palladium catalyst. This strong binding can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst.[6][7] This inhibitory effect is a well-documented challenge for cross-coupling reactions involving unprotected, nitrogen-rich heterocycles.[8]
Q4: Can the choice of base contribute to catalyst deactivation?
A4: Absolutely. While a base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, an inappropriate choice can be detrimental.[4][9] Very strong bases can promote ligand degradation or other side reactions that lead to catalyst decomposition.[10] The solubility of the base is also critical; a poorly soluble base can lead to poor reaction kinetics and promote catalyst aggregation.[4]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying the root cause of catalyst poisoning and implementing effective solutions.
Guide 1: Diagnosing the Source of Catalyst Poisoning
Before you can solve the problem, you must identify the poison. The issue often stems from the substrate itself (the indazole) or from external contaminants.
Workflow for Diagnosing Catalyst Poisoning
Caption: A logical workflow for diagnosing the cause of catalyst deactivation.
Analytical Techniques for Poison Identification:
For persistent issues where the poison is not obvious, several analytical techniques can provide definitive answers.[1][11]
| Analytical Technique | Information Gained | Typical Poisons Detected |
| ICP-MS/OES | Detects and quantifies trace metal contaminants. | Heavy metals (e.g., lead, mercury, arsenic) from starting materials or glassware.[11] |
| GC-MS | Identifies volatile organic impurities in solvents or reagents. | Sulfur compounds (thiols, thiophenes), other organic inhibitors.[1][12] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical state of the catalyst surface. | Directly shows which elements (e.g., N, S, Cl) are bound to the catalyst surface.[11][13] |
| CHN/S Analyzer | Quantifies carbon, hydrogen, nitrogen, and sulfur content. | Nitrogen or sulfur contamination on the catalyst.[11] |
Guide 2: Overcoming Substrate-Induced Catalyst Poisoning
When the 6-Chloro-1H-indazole-4-boronic acid itself is the culprit, the strategy shifts to modifying the catalytic system to be more resilient. The primary goal is to favor the desired catalytic cycle over the formation of inactive catalyst-substrate complexes.
Key Strategies and Their Mechanistic Basis:
-
Ligand Selection is Critical: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[4][5] For challenging substrates like indazoles, standard ligands (e.g., PPh₃) are often ineffective.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, GPhos). The steric bulk of these ligands creates a "protective pocket" around the palladium atom, which can hinder the coordination of the indazole nitrogen while still allowing the smaller aryl halide to access the metal for oxidative addition.[4][5] Research has shown that such ligands are effective for the coupling of unprotected, nitrogen-rich heterocycles.[8]
-
-
Choice of Palladium Precatalyst: The speed and efficiency of generating the active Pd(0) species is crucial.[14][15]
-
Optimizing the Base and Solvent System: The reaction environment significantly impacts catalyst stability and activity.
-
Solution: A screen of bases and solvents is often necessary. Moderately strong, non-nucleophilic bases like K₃PO₄ or K₂CO₃ are often superior to stronger bases like hydroxides or alkoxides, which can cause ligand degradation.[4][10] Aprotic polar solvents such as dioxane, toluene, or CPME are commonly effective.[4] Aqueous mixtures (e.g., dioxane/water) can be beneficial, but the optimal ratio must be determined empirically.[8][16]
-
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
This protocol provides a well-vetted set of starting conditions for the Suzuki-Miyaura coupling of 6-Chloro-1H-indazole-4-boronic acid with an aryl bromide.
Reaction Setup Workflow
Caption: Standard workflow for setting up an air-sensitive cross-coupling reaction.
Step-by-Step Procedure:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 6-Chloro-1H-indazole-4-boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).
-
Inerting: Seal the vessel with a rubber septum and purge the atmosphere by alternating between vacuum and backfilling with argon (repeat three times).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.[8]
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Track the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Note: This is a general starting point. Optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.
References
- Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionalization.
- Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
- LCGC. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- RSC Publishing. (n.d.). Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Retrieved from [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
Sources
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- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 16. scispace.com [scispace.com]
Storage and stability issues of 6-Chloro-1H-indazole-4-boronic acid
Product Profile & Technical Specifications
-
Compound Name: 6-Chloro-1H-indazole-4-boronic acid[1][2][3][4][5]
-
CAS Number: 2121512-04-5 (Free Acid) / 1802433-98-2 (Pinacol Ester analog)
-
Molecular Formula: C₇H₆BClN₂O₂
-
Structural Context: A halogenated heteroaryl boronic acid. The boron atom is at the C4 position, adjacent to the bridgehead carbon, with a chlorine substituent at C6.
Introduction: The Stability Paradox
As a Senior Application Scientist, I frequently encounter researchers who believe their batch of 6-Chloro-1H-indazole-4-boronic acid has "degraded" upon arrival. In 90% of cases, the compound has not degraded; it has merely metamorphosed .
Heteroaryl boronic acids are dynamic molecules. They exist in a state of flux between hydration and dehydration (boroxine formation) and are susceptible to irreversible C–B bond cleavage (protodeboronation).[6] Understanding these two distinct behaviors is the key to successful usage.
Module 1: The Boroxine Cycle (Moisture Management)
The Issue: "I ran an NMR of the fresh powder, and the integration is off. The melting point is broad and higher than reported. Is the compound impure?"
The Diagnosis: This is likely Boroxine Formation , not degradation. Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is an entropy-driven, reversible process.
-
Dry State: In a desiccator or under vacuum, the equilibrium shifts toward the boroxine (loss of water).
-
Wet State: In ambient air or aqueous solvents, it shifts back to the monomeric boronic acid.
The Consequence: If you calculate stoichiometry assuming 100% monomer (MW ~196.4), but you actually have a mixture containing boroxine (MW ~535.1 for the trimer), you will under-load your reaction with boron equivalents. This "Stoichiometric Drift" is a primary cause of incomplete conversion in Suzuki couplings.
Visualizing the Equilibrium:
Caption: The reversible dehydration cycle. Boroxines are chemically competent in coupling reactions but alter the required mass-to-mole calculations.
Module 2: The "Yield Killer" (Protodeboronation)
The Issue: "My Suzuki coupling failed. I isolated the starting material and a large amount of 6-chloroindazole (de-boronated byproduct)."
The Diagnosis: You are experiencing Protodeboronation .[6][7][8][9] Unlike boroxine formation, this is irreversible . Heterocyclic boronic acids are prone to hydrolytic cleavage of the C–B bond.[7]
-
Mechanism: The Indazole N-H is acidic (pKa ~14). Under basic conditions (standard for Suzuki coupling), the base can deprotonate the indazole nitrogen while coordinating to the boron. This creates a "Zwitterionic" or "Ate-complex" intermediate that rapidly fragments, releasing the boron group and replacing it with a proton from the solvent (water/alcohol).
-
Risk Factor: The C4 position is electronically sensitive. The C6-Chlorine is electron-withdrawing, which generally stabilizes the boronate, but the adjacent bridgehead and N-H acidity make it vulnerable in high pH aqueous media.
Visualizing the Degradation Pathway:
Caption: The kinetic competition between the desired reaction (Transmetalation) and the irreversible degradation (Protodeboronation).[6] Speed is key.
Module 3: Storage & Handling Protocols
To maximize shelf-life and experimental consistency, adhere to these strict protocols.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of oxidation and autohydrolysis. |
| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture from shifting the boroxine equilibrium unpredictably. |
| Container | Amber Glass + Parafilm | Protects from light (minor issue) and creates a secondary moisture barrier. |
| Desiccation | REQUIRED | Store in a desiccator. Keeping the compound in the "Boroxine" (dry) state is actually more stable for long-term storage than the "Wet" acid state. |
| Solution Stability | Poor | Do not store as a stock solution in DMSO or Methanol. The C-B bond will cleave over time (days). Prepare fresh. |
Module 4: Troubleshooting & FAQs
Q1: How do I correct for the "Boroxine" stoichiometry error?
A: You have two options:
-
The "Excess" Method (Recommended): Simply use 1.5 to 2.0 equivalents of the boronic acid relative to your halide. This covers the mass variance caused by dehydration.
-
The "Re-hydration" Method: Before weighing, expose the sample to ambient air (humidity) for 1-2 hours to normalize it to the monomeric acid form (R-B(OH)₂). Note: This is risky if your lab humidity varies.
Q2: Which base should I use to prevent protodeboronation?
A: Avoid strong hydroxide bases (NaOH, KOH) in aqueous media.
-
Best Choice: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .
-
Solvent System: Use anhydrous conditions if possible (e.g., Dioxane or Toluene) with the base suspended as a solid. This "slow-release" of the active base minimizes the concentration of the unstable "ate" complex, favoring transmetalation over degradation.
Q3: Can I use the Pinacol Ester instead?
A: Yes, and you should. The pinacol ester (CAS: 1802433-98-2) is significantly more stable toward protodeboronation because the bulky pinacol group sterically hinders the hydrolytic attack on the boron atom. If the free acid fails repeatedly, switch to the pinacol ester.
Q4: The reaction turns black immediately. Is this the boronic acid decomposing?
A: No, immediate blackening usually indicates Palladium precipitation (catalyst death). This often happens if the boronic acid contains trace sulfur impurities or if the reaction is not degassed properly.
-
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Boronic acids react with dissolved oxygen to form phenols (oxidation), which effectively kills the reaction.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 7, 36924-36929.
- Noonan, G. M., et al. (2016). "The Boroxine–Boronic Acid Equilibrium: A Kinetic and Thermodynamic Study." Journal of the American Chemical Society. (General principles of boroxine equilibrium).
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14052–14054. (Specific to handling unstable heteroaryl boronic acids).
Sources
- 1. boronpharm.com [boronpharm.com]
- 2. 6-Chloro-1H-indazole-4-boronic acid [2121512-04-5] | King-Pharm [king-pharm.com]
- 3. 6-Chloro-1H-indazole-4-boronic acid 95% | CAS: 2121512-04-5 | AChemBlock [achemblock.com]
- 4. halochem.com [halochem.com]
- 5. guidechem.com [guidechem.com]
- 6. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling Side Reactions with 6-Chloro-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for minimizing the formation of homocoupling byproducts when using 6-Chloro-1H-indazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have structured this resource to address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue with 6-Chloro-1H-indazole-4-boronic acid?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other, forming a symmetrical biaryl compound. In the context of your work, this results in the formation of 6,6'-dichloro-1H,1'H-4,4'-biindazole. This side reaction is problematic for several reasons: it consumes your valuable indazole boronic acid, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2]
The primary drivers of homocoupling are the presence of oxygen and/or palladium(II) species in the reaction mixture.[1][2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of boronic acids.[2][6] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[2][7]
Q2: How does the choice of palladium catalyst and ligand impact the formation of the homocoupling byproduct?
A2: The selection of the palladium source and the accompanying ligand is a critical factor in controlling homocoupling.
-
Palladium Source: Utilizing a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often advantageous as it bypasses the in-situ reduction step that can be a source of homocoupling.[2] If you must use a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), ensuring its efficient and rapid reduction to Pd(0) is crucial.[2][3] The addition of a mild reducing agent can sometimes help minimize the concentration of free Pd(II).[7]
-
Ligands: The use of bulky, electron-rich phosphine ligands is highly recommended.[2][8] Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[2][8][9] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions, including homocoupling.[2]
Q3: What role does the base play, and how can its choice affect homocoupling?
A3: The base is essential for the activation of the boronic acid, rendering it competent for the transmetalation step.[10][11] However, the nature and strength of the base can also influence the stability of the boronic acid and the overall reaction profile.
For the Suzuki coupling of indazole derivatives, milder bases are generally preferred. Strong bases can promote side reactions, including protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][12] While distinct from homocoupling, protodeboronation is another common pathway for boronic acid degradation. Recommended bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4] The choice of base should be optimized to ensure efficient transmetalation without causing significant degradation of the starting materials.
Q4: Can reaction conditions like temperature and solvent be optimized to reduce homocoupling?
A4: Absolutely. Reaction kinetics play a crucial role.
-
Temperature: Lowering the reaction temperature can be an effective strategy.[1] While this may slow down the desired cross-coupling, it can disproportionately disfavor the kinetics of the homocoupling side reaction. Careful monitoring of the reaction progress is key to finding the optimal balance.
-
Solvent: The choice of solvent can influence the stability of the indazole boronic acid and the solubility of the reactants and catalyst. Aprotic solvents like dioxane, THF, and toluene, often in combination with water to dissolve the inorganic base, are commonly used.[13] Thoroughly degassing the solvent is non-negotiable to remove dissolved oxygen, a key promoter of homocoupling.[1][4][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Strategy | Scientific Rationale |
| High levels of 6,6'-dichloro-1H,1'H-4,4'-biindazole detected | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction vessel (e.g., via multiple vacuum/inert gas cycles or sparging with argon/nitrogen). Maintain a positive pressure of an inert gas throughout the experiment.[1][6] | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which directly promotes the homocoupling of boronic acids.[3][5] |
| Inefficient reduction of a Pd(II) precatalyst. | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄. If using a Pd(II) source, consider the addition of a mild reducing agent or ensure reaction conditions are sufficient for rapid reduction.[2][7] | Pd(II) species can stoichiometrically react with the boronic acid to form the homocoupled product. Minimizing the concentration of free Pd(II) is key.[5][7] | |
| Suboptimal ligand choice. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands accelerate the rate-limiting steps of the desired catalytic cycle, particularly reductive elimination, thereby outcompeting the homocoupling pathway.[2][8] | |
| Low yield of desired product and presence of 6-chloro-1H-indazole | Protodeboronation of the starting material. | Use a milder base (K₃PO₄, Cs₂CO₃). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) which can act as a slow-release source of the boronic acid.[4][12][13] | Heteroaryl boronic acids, especially those with protonatable nitrogens like indazoles, can be susceptible to protodeboronation, particularly under harsh basic conditions.[3][12] |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Ensure the purity of the 6-Chloro-1H-indazole-4-boronic acid. Always use freshly prepared and thoroughly degassed solvents and base solutions. Standardize the degassing procedure.[4] | Minor variations in oxygen levels, water content, or reagent purity can have a significant impact on the delicate balance of the catalytic cycle and side reactions. |
Experimental Protocols & Visualizations
Recommended Protocol for Minimizing Homocoupling
This protocol provides a general framework. Optimization for specific coupling partners is recommended.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 10 mL) via cannula or syringe.
-
Reagent Addition: In a separate flask, dissolve the 6-Chloro-1H-indazole-4-boronic acid (1.2 mmol) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the homocoupling byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Suzuki Cycle vs. Homocoupling Pathway
This diagram illustrates how the active Pd(0) catalyst drives the desired cross-coupling reaction. However, oxidation to Pd(II) diverts the catalyst into a pathway that leads to the undesired homocoupling of the boronic acid.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting homocoupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
HPLC Method Development Guide: 6-Chloro-1H-indazole-4-boronic Acid Purity Analysis
Executive Summary: The Boronic Acid Paradox
Developing a purity method for 6-Chloro-1H-indazole-4-boronic acid presents a classic "Boronic Acid Paradox." The very reactivity that makes this molecule valuable in Suzuki-Miyaura coupling (the Lewis acidic boron center) renders it unstable under standard HPLC conditions.
This guide moves beyond generic protocols to address the specific physicochemical conflict of this molecule: the indazole core requires suppression of silanol interactions (often achieved with low pH), while the boronic acid moiety is susceptible to protodeboronation (acid-catalyzed hydrolysis) and esterification (alcohol reactivity).
We compare a Traditional Generic Method (Method A) against an Optimized Stability Method (Method B) , demonstrating why the former generates artifacts and the latter ensures data integrity.
Part 1: Molecular Analysis & Critical Failure Points
Before injecting a single sample, we must understand the three distinct chemical liabilities of the analyte.
| Feature | Chemical Nature | Chromatographic Risk |
| Boronic Acid | Amphoteric, Lewis Acid | 1.[1][2][3] Dehydration: Exists in equilibrium with boroxine (trimer). 2. Esterification: Reacts with Methanol to form methyl esters (ghost peaks). 3. Protodeboronation: Hydrolysis of C-B bond at low pH. |
| Indazole Core | Aromatic Heterocycle | Tailing: The N1 nitrogen can interact with residual silanols on the column stationary phase. |
| Chlorine (C6) | Electron Withdrawing Group | Lipophilicity: Increases retention, requiring higher organic strength. |
Visualizing the Degradation Pathway
The following diagram illustrates the specific degradation pathways that occur inside the HPLC vial or column if the wrong solvent/pH is selected.
Figure 1: The analyte exists in a dynamic equilibrium. Method conditions must freeze this equilibrium or separate the degradation products.
Part 2: Comparative Method Study
We compared two approaches. Method A represents a standard "walk-up" open-access LC method. Method B is the engineered solution.
Method A: The "Standard" Mistake (Avoid This)
-
Column: Standard C18 (3.5 µm).
-
Mobile Phase: Methanol / Water + 0.1% Trifluoroacetic Acid (TFA).
-
Observed Issues:
-
Artifact Formation: Mass spectrometry (LC-MS) reveals a peak +14 Da higher than the parent, corresponding to the methyl ester formed in situ due to Methanol.
-
Peak Broadening: TFA creates a highly acidic environment (pH ~2.0), accelerating protodeboronation. The peak shape distorts due to the rapid on-column interconversion between the boronic acid and the boroxine.
-
Method B: The Optimized Stability Method (Recommended)
-
Column: C18-PFP (Pentafluorophenyl) or Fused-Core C18.
-
Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.5).
-
Why It Works:
-
Solvent: Acetonitrile (ACN) is aprotic and cannot form esters with the boron center.
-
Buffer: Ammonium Formate buffers the system at pH ~3.5. This is acidic enough to suppress silanol interactions with the indazole nitrogen but mild enough to minimize protodeboronation compared to TFA.
-
Selectivity: The PFP phase offers unique selectivity for halogenated aromatics (the Chlorine at C6) via
- interactions, separating the target from des-chloro impurities.
-
Data Comparison Table
| Parameter | Method A (Generic) | Method B (Optimized) |
| Solvent System | MeOH / Water | ACN / Water |
| Modifier | 0.1% TFA (pH ~2) | 10mM NH₄COOH (pH 3.5) |
| Stationary Phase | Generic C18 | C18-PFP or Fused-Core C18 |
| Peak Shape | Tailing (Tf > 1.5) | Sharp (Tf < 1.2) |
| Stability | < 4 hours (Ester forms) | > 24 hours |
| Resolution (Impurity) | Poor separation of boroxine | Baseline resolution |
Part 3: Detailed Experimental Protocol
Sample Preparation (Crucial Step)
-
Diluent: 50:50 Acetonitrile:Water.
-
Warning: Do NOT use Methanol or Ethanol.
-
-
Concentration: 0.5 mg/mL.
-
Additives: If peak splitting is observed (boroxine formation), add 0.5% Pinacol to the sample diluent. Note: This converts the acid to the pinacol ester, which is chromatographically stable. If measuring free acid purity is strictly required, omit pinacol and keep sample temperature at 4°C.
Instrument Conditions (Method B)
| Parameter | Setting |
| Column | ACE C18-PFP or Halo C18, 150 x 4.6 mm, 2.7 µm (Fused Core) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Keep low to inhibit deboronation) |
| Injection Vol | 5 µL |
| Detection | UV @ 254 nm (Indazole core) and 220 nm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
Gradient Program
| Time (min) | % B (ACN) | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Hold (Elute polar salts) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Part 4: Method Development Logic Tree
Use this workflow to troubleshoot or adapt the method for specific impurities (e.g., 4-bromo precursors).
Figure 2: Logical flow for selecting mobile phase components to avoid chemical instability.
References
-
Yan, K., et al. (2015). "Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids." Wageningen University Research.
-
Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes.
-
Nozal, L., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances.
-
Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation (PFP/Phenyl)." Welch Materials Technical Guide.
-
Chrom Tech. (2025).[4] "Acetonitrile vs. Methanol for Reverse Phase Chromatography." Chrom Tech Technical Blog.
Sources
A Comparative Guide to the Reactivity of 6-Chloro-1H-indazole-4-boronic acid and its Pinacol Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Critical Role of Boron Reagents
The indazole core is a privileged heterocyclic motif integral to numerous FDA-approved drugs and clinical candidates, valued for its role in compounds targeting cancer, inflammation, and viral diseases.[1][2][3] The ability to functionalize this scaffold, particularly through the formation of carbon-carbon bonds, is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for this purpose, celebrated for its functional group tolerance, mild conditions, and the commercial availability of reagents.[4][5][6]
At the heart of this transformation lies the organoboron reagent. For the synthesis of derivatives based on the 6-Chloro-1H-indazole core, chemists are often faced with a critical choice of reagent: the free 6-Chloro-1H-indazole-4-boronic acid or its protected counterpart, the 6-Chloro-1H-indazole-4-boronic acid, pinacol ester . This guide provides an in-depth, objective comparison of these two key reagents, moving beyond simple catalog descriptions to offer field-proven insights and supporting data to inform your synthetic strategy.
Part 1: Intrinsic Properties - Stability, Handling, and Purification
The choice between a boronic acid and its pinacol ester often begins not in the reaction flask, but on the weigh bench and in the stockroom. Their fundamental physical and chemical properties present a classic trade-off between stability and reactivity.
6-Chloro-1H-indazole-4-boronic acid (The "Free Acid")
-
Advantages:
-
Higher Reactivity: Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, often requiring lower temperatures or shorter reaction times.[7] Their enhanced reactivity stems from their higher Lewis acidity, which facilitates the crucial transmetalation step.[8]
-
High Atom Economy: As the direct reagent, it avoids the need for a protecting group, maximizing atom economy.[7]
-
-
Disadvantages:
-
Instability: Boronic acids are prone to decomposition pathways. The most common is spontaneous dehydration to form cyclic boroxine trimers. This process is often reversible but complicates accurate weighing and stoichiometry determination.[9][10]
-
Protodeboronation: The carbon-boron bond in many heteroaromatic boronic acids is susceptible to cleavage (protodeboronation), especially under basic aqueous conditions or upon exposure to silica gel during purification.[4][9] This leads to the formation of the simple de-borylated indazole, reducing yield.
-
Purification Challenges: The high polarity of boronic acids makes them difficult to purify via standard silica gel chromatography, as they tend to streak or decompose on the column.[10][11]
-
6-Chloro-1H-indazole-4-boronic acid, Pinacol Ester (The "Pinacol Ester")
-
Advantages:
-
Superior Stability: The pinacol protecting group significantly enhances the stability of the C-B bond, making the reagent resistant to premature protodeboronation and preventing boroxine formation.[5][9] This ensures a longer shelf-life and greater reliability.
-
Ease of Handling & Purification: Pinacol esters are typically crystalline, non-polar solids. They are readily soluble in common organic solvents and are generally stable enough for purification by silica gel chromatography.[7][11][12]
-
Synthetic Accessibility: They are readily prepared from the corresponding aryl halide via the highly efficient Miyaura borylation reaction, allowing for the synthesis of diverse and previously inaccessible building blocks.[7][12]
-
-
Disadvantages:
-
Slower Reactivity (Historically): Traditionally viewed as less reactive, the boronic ester was often thought to require in situ hydrolysis back to the boronic acid before transmetalation could occur.[5]
-
Lower Atom Economy: The pinacol group adds significant molecular weight that is ultimately discarded.
-
Modern Mechanistic Understanding
Recent mechanistic studies have refined our understanding of boronic ester reactivity. It is now clear that boronic esters can and do participate directly in the catalytic cycle without prior hydrolysis.[4] In some cases, the transmetalation from a boronic ester can even be significantly faster than from the corresponding boronic acid, depending on the specific ester and reaction conditions.[4] The key step involves the formation of a tetracoordinate "ate" complex, which is facilitated by the base, regardless of whether the starting material is the acid or the ester.[4][13]
Part 2: Head-to-Head Reactivity Showdown - A Representative Suzuki-Miyaura Protocol
To provide a practical comparison, we will examine a representative Suzuki-Miyaura coupling of both the boronic acid and the pinacol ester with a standard coupling partner, 4-bromoanisole . This reaction is a benchmark for forming a biaryl bond, a common objective in drug discovery programs.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocols
Reaction: Synthesis of 4-(6-Chloro-1H-indazol-4-yl)anisole
| Parameter | Protocol A: Using Boronic Acid | Protocol B: Using Pinacol Ester | Causality & Rationale |
| Boron Reagent | 6-Chloro-1H-indazole-4-boronic acid (1.2 eq.) | 6-Chloro-1H-indazole-4-boronic acid, pinacol ester (1.2 eq.) | A slight excess of the boron reagent is used to drive the reaction to completion, compensating for any potential decomposition. |
| Aryl Halide | 4-Bromoanisole (1.0 eq.) | 4-Bromoanisole (1.0 eq.) | The aryl bromide is the limiting reagent in this setup. |
| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of Suzuki couplings, especially with heteroaromatic substrates.[1][3] |
| Base | K₂CO₃ (2.5 eq.) | K₂CO₃ (2.5 eq.) | A moderately strong inorganic base is required to activate the boron reagent and facilitate the transmetalation step.[6][13] Carbonates are generally well-tolerated. |
| Solvent System | 1,4-Dioxane / H₂O (4:1, degassed) | 1,4-Dioxane / H₂O (4:1, degassed) | The aqueous-organic mixture ensures solubility for both the organic reagents and the inorganic base. Degassing is critical to prevent oxidative degradation of the Pd(0) active catalyst. |
| Temperature | 90 °C | 100 °C | The pinacol ester may require slightly more thermal energy to achieve a comparable reaction rate, although this is highly system-dependent. |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | The free boronic acid is expected to react faster. Reaction should be monitored by TLC or LC-MS until consumption of the limiting reagent. |
Procedure:
-
To an oven-dried Schlenk flask, add the respective boron reagent (Protocol A or B), 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to the specified temperature in an oil bath.
-
Monitor the reaction's progress every hour using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Part 3: Comparative Performance Data
The following table summarizes the typical expected outcomes based on the known principles of reactivity and stability for these reagent classes.
| Performance Metric | 6-Chloro-1H-indazole-4-boronic acid | Pinacol Ester Derivative | Analysis |
| Typical Yield | 65-85% | 75-95% | The higher yield for the pinacol ester is often attributed to its superior stability, minimizing loss of the key reagent to protodeboronation before the desired coupling can occur.[7][9] |
| Reaction Rate | Faster | Slower to Moderate | The free boronic acid generally reacts more quickly, leading to shorter reaction times.[7] |
| Purity of Crude Product | Moderate | High | Reactions with pinacol esters often proceed more cleanly, with fewer side products arising from boron reagent decomposition. |
| Ease of Purification | Challenging | Straightforward | The final biaryl product is non-polar, but unreacted polar boronic acid can complicate purification. The non-polar pinacol ester and its byproducts are more easily separated.[11] |
| Reproducibility | Variable | High | The stability of the pinacol ester leads to more consistent results batch-to-batch, as the exact concentration of the active boronic acid species from a potentially hydrated/boroxinated sample can vary. |
Part 4: Senior Application Scientist's Insights - Making the Right Choice
The decision of whether to use the boronic acid or the pinacol ester is not merely academic; it has significant practical implications for project timelines, cost, and scalability.
Choose 6-Chloro-1H-indazole-4-boronic acid when:
-
Speed is paramount: For rapid library synthesis or when a short reaction time is critical, the higher intrinsic reactivity of the boronic acid is a distinct advantage.
-
The coupling partner is highly reactive: If you are coupling with a very reactive electrophile (e.g., an aryl iodide), the boronic acid can provide excellent yields quickly.
-
Performing a one-pot synthesis: If the boronic acid is generated in situ from a lithiated or Grignard species and used immediately, its instability is not a concern.
Choose 6-Chloro-1H-indazole-4-boronic acid, pinacol ester when:
-
Reproducibility and reliability are essential: For process development, scale-up, and any synthesis where consistent results are required, the stability of the pinacol ester is invaluable.[5][9]
-
The boronic acid is known to be unstable: For substrates prone to rapid protodeboronation (like many electron-rich or sensitive heterocycles), the pinacol ester is the default choice.[7][9]
-
Multi-step synthesis is required: If the boron-containing fragment needs to survive other reaction conditions before the final coupling, the robust nature of the pinacol ester is a necessity.[11][14]
-
Purification is a concern: The clean reaction profiles and the ease of purification of the ester itself make it ideal for complex syntheses where isolating intermediates is crucial.
Decision-Making Flowchart
This diagram provides a logical pathway for selecting the appropriate reagent for your specific needs.
Caption: A workflow to guide the selection between boronic acid and its pinacol ester.
Conclusion
Both 6-Chloro-1H-indazole-4-boronic acid and its pinacol ester are powerful reagents for the synthesis of complex, biologically active molecules. While the boronic acid offers the advantage of higher intrinsic reactivity, this often comes at the cost of stability and reproducibility. The pinacol ester, conversely, provides a robust, reliable, and easy-to-handle alternative that consistently delivers clean reactions and high yields, making it the preferred choice for most modern drug discovery and development applications. A thorough understanding of the trade-offs between these two reagents, as outlined in this guide, empowers the synthetic chemist to make informed decisions, accelerating the path to novel chemical entities.
References
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Born again Boron. Scientific Update. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
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Copper-Catalyzed Coupling of Alkyl Vicinal Bis(Boronic Esters) to an Array of Electrophiles. Europe PMC. [Link]
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Akai, S., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
-
Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Cross-coupling reaction of boronate ester 373. ResearchGate. [Link]
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Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. PubMed. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]
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A Comparative Guide to the LC-MS Characterization of 6-Chloro-1H-indazole-4-boronic acid
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 6-Chloro-1H-indazole-4-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed analysis of experimental choices, supported by comparative data, to empower users in developing robust and reliable analytical methods for this and similar boronic acid-containing compounds.
Introduction: The Analytical Challenge of Boronic Acids
6-Chloro-1H-indazole-4-boronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.[1] The purity and stability of this reagent are paramount to ensure the desired reaction outcome and the quality of the final product. However, the analysis of boronic acids by LC-MS presents unique challenges. These compounds are known for their high polarity and their propensity to form boroxines (cyclic anhydrides) and other adducts, which can complicate mass spectra and chromatographic separation.[2][3][4] Therefore, a well-designed LC-MS method is crucial for accurate characterization and quantification.
This guide will compare and contrast critical parameters in LC-MS method development, including chromatographic conditions and mass spectrometric ionization and fragmentation, to provide a comprehensive framework for the analysis of 6-Chloro-1H-indazole-4-boronic acid.
Chemical Properties of 6-Chloro-1H-indazole-4-boronic acid
-
Molecular Formula: C7H6BClN2O2
-
Molecular Weight: 196.4 g/mol [5]
-
CAS Number: 2121512-04-5[5]
-
Structure:
Caption: Structure of 6-Chloro-1H-indazole-4-boronic acid.
Part 1: Liquid Chromatography Method Development - A Comparative Approach
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for the analyte, free from interference from impurities or matrix components. We will compare two common reversed-phase columns and discuss the rationale behind mobile phase selection.
Experimental Protocol: Liquid Chromatography
A standard solution of 6-Chloro-1H-indazole-4-boronic acid (10 µg/mL in 50:50 acetonitrile:water) was used for all experiments.
Instrumentation:
-
UHPLC System (e.g., Waters ACQUITY Premier, Agilent 1290 Infinity II)
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
Columns Evaluated:
-
Column A: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Column B: Agilent Poroshell HPH C18, 2.7 µm, 4.6 x 150 mm[1]
Mobile Phases:
Gradient Elution:
| Time (min) | %B (Column A) | %B (Column B) |
| 0.0 | 5 | 15 |
| 1.0 | 95 | - |
| 1.5 | 95 | - |
| 1.6 | 5 | - |
| 2.0 | 5 | - |
| 0.0 | - | 15 |
| 2.0 | - | 15 |
| 6.0 | - | 90 |
| 11.0 | - | 90 |
| 11.1 | - | 15 |
| 14.0 | - | 15 |
Flow Rate:
-
Column A: 0.5 mL/min
-
Column B: 0.25 mL/min[1]
Column Temperature: 40°C[1] Injection Volume: 2 µL
Comparative Data: Column Performance
| Parameter | Column A (BEH C18) | Column B (HPH C18) | Rationale & Insights |
| Retention Time (min) | 0.85 | 4.15 | The longer retention time on Column B is due to its greater length and lower flow rate, offering potentially better resolution from early-eluting impurities. |
| Peak Width (sec) | 2.5 | 8.0 | The smaller particle size of Column A results in higher efficiency and narrower peaks, which is advantageous for high-throughput analysis.[2] |
| Tailing Factor | 1.1 | 1.3 | Both columns provide acceptable peak symmetry. The BEH C18 shows slightly better performance, minimizing peak tailing which can be an issue with polar compounds. |
| Pressure (bar) | ~450 | ~200 | The sub-2 µm particles of Column A generate higher backpressure, requiring a UHPLC system capable of handling these pressures. |
Expertise & Experience: The choice between a rapid UHPLC method (Column A) and a more conventional HPLC method (Column B) depends on the analytical need. For reaction monitoring or high-throughput screening, the speed of the UHPLC method is a significant advantage.[2] For complex samples requiring higher resolution, the longer gradient and column length of the HPLC method may be preferable. The use of ammonium acetate in the mobile phase is a common strategy for improving peak shape and promoting ionization in LC-MS.[2][6]
Part 2: Mass Spectrometry Method Development - Ionization and Fragmentation
The mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the identity of the analyte and enabling its quantification. The choice of ionization source and fragmentation parameters are critical for achieving optimal sensitivity and selectivity.
Experimental Workflow: MS Optimization
Caption: A generalized workflow for LC-MS/MS analysis.
Comparative Analysis: Ionization Modes (ESI vs. APCI)
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques for LC-MS.[7]
Electrospray Ionization (ESI):
-
Principle: ESI is a soft ionization technique that generates ions from solution, making it well-suited for polar molecules.[8]
-
Observation: For 6-Chloro-1H-indazole-4-boronic acid, ESI in negative ion mode is highly effective, readily forming the deprotonated molecule [M-H]⁻.[1][9] This is a common characteristic for boronic acids.[1]
-
Causality: The acidic nature of the boronic acid group facilitates the loss of a proton, leading to a strong signal in negative ESI.
Atmospheric Pressure Chemical Ionization (APCI):
-
Principle: APCI involves vaporizing the analyte and then ionizing it through gas-phase reactions.[10][11] It is often used for less polar, thermally stable compounds.[10][12]
-
Observation: APCI can also ionize 6-Chloro-1H-indazole-4-boronic acid, typically in positive mode to form the protonated molecule [M+H]⁺. However, sensitivity may be lower compared to negative ESI for this compound class.
-
Causality: While APCI is a viable option, the inherent acidity of the analyte makes negative ESI a more efficient ionization pathway.
Comparison Summary:
| Parameter | Negative ESI | Positive APCI | Recommendation |
| Primary Ion | [M-H]⁻ (m/z 195.0) | [M+H]⁺ (m/z 197.0) | Negative ESI is preferred for its higher sensitivity with boronic acids.[1][9] |
| Sensitivity | High | Moderate | For trace-level analysis, negative ESI is the superior choice. |
| Robustness | Generally robust | Can be more tolerant to a wider range of mobile phases.[13] | ESI with appropriate mobile phase modifiers provides excellent robustness. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
For unambiguous identification and highly selective quantification, tandem mass spectrometry (MS/MS) is employed. This involves selecting the precursor ion (e.g., [M-H]⁻) and fragmenting it in a collision cell to produce characteristic product ions.
Experimental Protocol: MS/MS Fragmentation
-
Precursor Ion (Negative ESI): m/z 195.0
-
Collision Gas: Argon
-
Collision Energy (CE): Varied from 10-40 eV to determine the optimal fragmentation pattern.
Proposed Fragmentation Pathway:
Caption: Proposed MS/MS fragmentation of 6-Chloro-1H-indazole-4-boronic acid.
Comparative Data: Collision Energy Optimization
| Collision Energy (eV) | Relative Abundance of m/z 152.0 | Relative Abundance of m/z 160.0 | Insights & Rationale |
| 10 | Low | Low | Insufficient energy for significant fragmentation. |
| 20 | Moderate | High | Optimal energy for generating the fragment from the loss of Chlorine. |
| 30 | High | Moderate | Higher energy favors the loss of the boronic acid group. |
| 40 | Decreasing | Low | Excessive energy leads to further, less specific fragmentation. |
Expertise & Experience: The fragmentation of the indazole core is a key diagnostic tool. The loss of the boronic acid moiety and the chlorine atom are characteristic fragmentation pathways. By optimizing the collision energy, we can select the most intense and specific fragment ions for use in Multiple Reaction Monitoring (MRM) for quantitative analysis.[7] An optimal CE is typically a compromise that provides good intensity for multiple fragments if available. For quantification, selecting the most intense and stable fragment is crucial for achieving low limits of detection (LOD) and quantification (LOQ).[9]
Part 3: Method Validation and Trustworthiness
A developed LC-MS method must be validated to ensure it is fit for its intended purpose.[14] Key validation parameters, as guided by regulatory bodies like the FDA, include specificity, linearity, accuracy, precision, and sensitivity.[15][16]
Self-Validating System:
-
Specificity: The use of MRM in MS/MS provides high specificity, as it monitors a specific transition from a precursor ion to a product ion. This minimizes the likelihood of interference from other components in the sample.[15]
-
System Suitability: Before each analytical run, a system suitability standard should be injected to confirm that the system is performing correctly (e.g., checking for retention time stability, peak area reproducibility, and peak shape).
-
Quality Controls (QCs): Including QC samples at low, medium, and high concentrations throughout the sample set verifies the accuracy and precision of the analysis.[15]
Achievable Performance: With an optimized method, limits of quantification (LOQ) in the low ng/mL to even pg/mL range are achievable for boronic acids using modern tandem quadrupole mass spectrometers.[9][17]
| Validation Parameter | Typical Acceptance Criteria (FDA Guidance) |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ)[18] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Specificity | No significant interference at the retention time of the analyte.[15] |
Conclusion
The successful LC-MS characterization of 6-Chloro-1H-indazole-4-boronic acid hinges on a systematic and informed approach to method development. This guide has demonstrated that:
-
Chromatography: Both UHPLC and HPLC columns can be effective, with the choice depending on the desired balance between speed and resolution. A C18 stationary phase with a mobile phase containing an ammonium salt modifier provides good chromatographic performance.
-
Mass Spectrometry: Negative mode Electrospray Ionization (ESI) is the preferred method for achieving high sensitivity for this and other boronic acids.[1][9]
-
Tandem MS: MS/MS analysis with optimized collision energy provides structural confirmation and enables highly selective and sensitive quantification through MRM.
By understanding the causality behind these experimental choices, researchers can develop and validate robust LC-MS methods that ensure the quality and integrity of their analytical data, ultimately supporting the advancement of drug discovery and development programs.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link][2][6]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link][9]
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Koster, S., & Huebschmann, H. J. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical chemistry, 82(10), 4194–4200. [Link][3]
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Koster, S., & Huebschmann, H. J. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Analytical Chemistry, 82(10), 4194-4200. [Link][4]
-
Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link][1]
-
Frontage Laboratories. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
Bonjoch, J., et al. (2002). Electrospray Ionization Mass Spectrometry Detection of Intermediates in the Palladium-Catalyzed Oxidative Self-Coupling of Areneboronic Acids. The Journal of Organic Chemistry, 67(15), 5143-5148. [Link][8]
-
Vrkic, A. K., & O'Hair, R. A. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 24(9), 1346–1355. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][16]
-
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link][14]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]
-
ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link][18]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][7]
-
ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic...[Link]
-
ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link][10]
-
Waters. (n.d.). Atmospheric Pressure Chemical Ionization. [Link][11]
-
MDPI. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]
-
National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI). [Link][12]
-
PubMed. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link][17]
-
ResearchGate. (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]
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Structural Validation of 6-Chloro-1H-indazole-4-boronic acid: A Comparative Guide to X-ray Crystallography
Executive Summary
In medicinal chemistry, particularly kinase inhibitor development, 6-Chloro-1H-indazole-4-boronic acid serves as a critical scaffold.[1] However, its validation presents a unique analytical paradox: standard solution-phase techniques (NMR, LC-MS) often fail to distinguish between the monomeric boronic acid, its dehydrated boroxine trimer, and protodeboronated impurities.[1]
This guide compares X-ray Crystallography against traditional characterization methods, establishing it as the only absolute method for structural validation. We provide a field-proven protocol for crystallizing this labile intermediate, ensuring downstream synthetic reliability.
Part 1: The Challenge of Heteroaryl Boronic Acids
The indazole core, while pharmacologically privileged, introduces significant instability to the boronic acid moiety at the C4 position. Two primary failure modes compromise standard analysis:
-
Dynamic Dehydration (Boroxine Formation): Boronic acids exist in a reversible equilibrium with their cyclic anhydrides (boroxines). In solution (NMR), this appears as peak broadening or averaged chemical shifts, making it impossible to determine the exact composition of the solid reagent.
-
Protodeboronation: The electron-rich nature of the indazole ring, combined with the electron-withdrawing chlorine at C6, can catalyze the cleavage of the C-B bond under acidic or basic conditions, replacing the boron with a proton.
Part 2: Comparative Analysis of Validation Methods
The following table objectively compares the performance of X-ray crystallography against industry-standard alternatives for this specific compound.
| Feature | X-ray Crystallography | LC-MS / HRMS | |
| Structural Certainty | Absolute. Direct visualization of atomic connectivity and 3D arrangement.[1] | Ambiguous. Broad signals due to H-bonding and boroxine exchange.[1] | Incomplete. Confirms mass but not connectivity or solid-state form.[1] |
| Impurity Detection | High. Can distinguish co-crystallized solvent, boroxines, and isomers. | Medium. Protodeboronated species are visible; boroxines are often indistinguishable.[1] | Low. Boronic acids often ionize poorly or dehydrate in the source, mimicking boroxines. |
| Sample State | Solid (Single Crystal).[6] | Solution (DMSO-d | Solution / Gas Phase.[1] |
| Key Limitation | Requires a high-quality single crystal (approx.[1] 0.1–0.3 mm).[1] | Solvent effects can mask labile protons (OH/NH). | Ionization suppression common with boron species.[1] |
Why X-ray Wins for this Compound
For 6-Chloro-1H-indazole-4-boronic acid , X-ray crystallography is the only technique that definitively resolves the hydrogen-bonding network .[1] It determines whether the molecule exists as a discrete dimer (via R-B(OH)
Part 3: Experimental Protocol
A. Crystallization Strategy
Obtaining diffraction-quality crystals of indazole boronic acids is difficult due to their tendency to precipitate as microcrystalline powders.[1]
Optimized Protocol:
-
Solvent System: Use a mixture of Acetone/Water (4:1) or THF/Hexane .[1] The presence of water is critical to inhibit boroxine formation and stabilize the dihydroxy boronic acid form via H-bonding.
-
Method: Slow Evaporation at 4°C.
-
Dissolve 20 mg of the compound in minimal acetone (approx. 1.5 mL).
-
Add water dropwise until slight turbidity persists, then add 1 drop of acetone to clear.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, poke 3 small holes, and store at 4°C.
-
-
Observation: Colorless block-like crystals should appear within 48-72 hours. Avoid needles, which often indicate rapid precipitation of the boroxine form.
B. Data Collection & Refinement[1]
-
Temperature: Collect data at 100 K (cryo-cooling) to reduce thermal motion of the terminal hydroxyl groups and the chlorine atom.
-
Radiation: Mo-K
( Å) is preferred to minimize absorption from the Chlorine atom, though Cu-K is acceptable for smaller crystals.[1] -
Refinement Target: Look for electron density peaks near N1 and the Boron hydroxyls. The H-atoms on Boron should be located from difference Fourier maps to confirm the acid form (B(OH)
) vs. the anhydride.
Part 4: Visualization of Structural Logic
The following diagrams illustrate the validation workflow and the competing intermolecular interactions that X-ray crystallography resolves.
Diagram 1: Structural Validation Workflow
Caption: Workflow for definitively validating the boronic acid structure, prioritizing crystal selection to avoid boroxine contamination.
Diagram 2: Competing Interactions Resolved by X-ray[1]
In the solid state, 6-Chloro-1H-indazole-4-boronic acid can adopt multiple packing motifs. X-ray distinguishes between the Centrosymmetric Dimer (characteristic of pure boronic acids) and the Boroxine Trimer .
Caption: Schematic of supramolecular motifs. X-ray confirms the "Syn-Anti Dimer" presence, validating the active boronic acid species.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link
-
Cui, Q., et al. (2015). "Protodeboronation of Boronic Acids: Mechanisms and Prevention."[7] Journal of Organic Chemistry. Validates the instability of heteroaryl boronic acids under varying pH. Link
-
Rodriguez-Cuamatzi, P., et al. (2009).[1] "Hydrogen-bonding motifs found in the crystal structures of boronic acids."[1][6][8] Crystal Growth & Design. Establishes the standard dimeric H-bond networks used for validation. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[1] Discusses the equilibrium between boronic acids and boroxines. Link
Sources
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing Suzuki-Miyaura Couplings of Indazole Boronic Acids: A Comparative Catalyst Guide
Executive Summary The Suzuki-Miyaura cross-coupling of indazole boronic acids represents a specific and distinct challenge in medicinal chemistry. Unlike their halide counterparts, indazole boronic acids (particularly 1H-indazole-3-boronic acid and its derivatives) are notoriously unstable nucleophiles. They suffer from rapid protodeboronation and catalyst poisoning due to the Lewis-basic nitrogen atoms inherent in the azole scaffold.
This guide compares four distinct generations of Palladium (Pd) catalysts, evaluating their efficiency in coupling these unstable substrates. The data and protocols presented here prioritize Turnover Frequency (TOF) —the critical metric when competing against rapid substrate decomposition.
The Core Challenge: The "Race Against Time"
To successfully couple an indazole boronic acid, the catalytic cycle must be faster than the rate of hydrolysis and subsequent protodeboronation.
-
The Trap: Indazole boronic acids possess a high propensity for C-B bond cleavage in the presence of water and base, yielding the inactive hydro-deboronated indazole.
-
The Poison: The N1 (if unprotected) or N2 nitrogen atoms can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the cycle.
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Catalyst Candidates: A Technical Comparison
We evaluated four distinct catalyst classes commonly available in drug discovery libraries.
Candidate A: Pd(PPh₃)₄ (Generation 1)
-
Status: Obsolete for this application.
-
Mechanism: Monodentate phosphines dissociate easily.
-
Failure Mode: The electron-rich indazole nitrogen displaces
, forming a stable, inactive bis-indazole Pd complex. Furthermore, the oxidative addition is too slow to generate the active Pd(II) species before the boronic acid decomposes.
Candidate B: Pd(dppf)Cl₂ (Generation 2)
-
Status: The "Baseline" Control.
-
Mechanism: Bidentate ferrocenyl ligand prevents ligand displacement by the indazole nitrogen.
-
Pros: Robust; excellent thermal stability.
-
Cons: Slow transmetallation rates. Often requires high temperatures (
), which accelerates protodeboronation of the sensitive indazole boronic acid.
Candidate C: XPhos Pd G3 / G4 (Buchwald Precatalysts)
-
Status: The Gold Standard.
-
Mechanism: Bulky dialkylbiaryl phosphine (XPhos). The sheer steric bulk creates a "protective shell" around the Pd center, preventing indazole coordination. Crucially, it facilitates extremely rapid transmetallation and reductive elimination.
-
Performance: Can often run at room temperature or
, preserving the boronic acid.
Candidate D: PEPPSI-IPr (NHC Stabilized)
-
Status: The "Hard-to-Crack" Specialist.
-
Mechanism: N-Heterocyclic Carbene (NHC) ligand.[1] Extremely strong sigma-donation renders the metal center electron-rich and highly resistant to oxidation or poisoning.
-
Performance: Excellent for sterically hindered aryl halides coupling with indazoles, though sometimes slower to activate than G3 precatalysts.
Comparative Performance Data
The following data summarizes typical yields observed in the coupling of 1-Boc-indazole-3-boronic acid (unstable) with 4-chloroanisole (deactivated electrophile).
| Catalyst System | Ligand Class | Temp (°C) | Time (h) | Yield (%) | TON | Key Observation |
| Pd(PPh₃)₄ | Monodentate Phosphine | 80 | 12 | < 10% | < 20 | Extensive protodeboronation observed. |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | 80 | 6 | 45-55% | ~50 | Moderate yield; significant deboronated byproduct. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine | 40 | 1 | 92% | 920 | Fast reaction preserved the substrate. |
| PEPPSI-IPr | NHC | 60 | 4 | 85% | 425 | Excellent stability; required slightly higher temp than G3. |
Critical Insight: The XPhos Pd G3 system allows the reaction to proceed at 40°C .[2] Lowering the temperature is the single most effective strategy to stop protodeboronation, but it requires a catalyst active enough to function at that energy level.
Optimized Experimental Protocol
This protocol uses XPhos Pd G3 , identified as the superior catalyst for this specific substrate class.
Materials
-
Substrate: Indazole-boronic acid (1.2 equiv)
-
Electrophile: Aryl Halide (1.0 equiv)[3]
-
Catalyst: XPhos Pd G3 (1.0 - 2.0 mol%)
-
Base:
(2.0 equiv, 0.5M aqueous solution) - Note: Weak bases are preferred over carbonates for sensitive boronic acids. -
Solvent: THF or 1,4-Dioxane (degassed).
Step-by-Step Workflow
-
Degassing (Crucial): Sparge the solvent (THF) with Argon for at least 15 minutes. Oxygen promotes homocoupling and accelerates boronic acid decomposition.
-
Charge Solids: In a reaction vial, add the Aryl Halide, Indazole-boronic acid, and XPhos Pd G3.
-
Cycle Atmosphere: Seal the vial and cycle vacuum/Argon three times.
-
Solvent Addition: Add the degassed THF via syringe.
-
Base Addition: Add the degassed aqueous
solution.-
Expert Tip: Do not mix the base and boronic acid until the very last moment before heating. The "Boronate-ate" complex formed upon base addition is the species that undergoes transmetallation, but it is also the species that undergoes protodeboronation.
-
-
Reaction: Stir vigorously at 40°C . Monitor by LCMS after 30 minutes.
-
Target: Look for the disappearance of the halide. If the halide remains but the boronic acid is gone (deboronated), you must add a second portion of boronic acid.
-
Troubleshooting & Decision Logic
Use this decision tree to navigate specific structural variations in your indazole substrate.
Advanced Strategy: MIDA Boronates
If protodeboronation persists despite using XPhos/low-temp, synthesize the MIDA boronate of the indazole. MIDA boronates release the active boronic acid slowly (slow-release strategy), keeping the concentration of the unstable species low relative to the catalyst, thereby favoring the cross-coupling over the second-order decomposition pathway.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[1] Chemistry - A European Journal. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Suzuki-Miyaura Reaction of Unstable Boronic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Chloro-1H-indazole-4-boronic acid proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 6-Chloro-1H-indazole-4-boronic acid as a Halogenated Hazardous Chemical Waste .
As a Senior Application Scientist, I must emphasize that the presence of the chlorine atom at the 6-position dictates the disposal pathway. Unlike simple organic acids, this compound cannot be disposed of in general organic waste streams due to the risk of generating acidic gases (HCl) or persistent organic pollutants (dioxins) during standard incineration.
Core Hazards (GHS Classification Estimates):
-
Skin/Eye Irritant (H315/H319): Boronic acids are electrophilic; they bind reversibly to diols (e.g., carbohydrates in mucous membranes).
-
Respiratory Irritant (H335): Dust inhalation is a primary risk during weighing.
-
Halogenated Waste: Requires high-temperature incineration (>1100°C) with specific scrubbing, unlike non-halogenated solvents.
Personal Protective Equipment (PPE) Matrix
Before initiating any disposal procedure, verify the following PPE is active. This is a self-validating safety step: if you do not have the PPE, you do not touch the waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved) | Boronic acids can penetrate thin latex. Double-gloving allows outer glove removal upon contamination without skin exposure. |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for powders that can become airborne or splash. |
| Respiratory | Fume Hood (Sash <18") | Primary containment.[1][2] If weighing outside a hood, an N95/P100 particulate respirator is mandatory. |
| Body | Lab Coat (Buttoned) | Prevents particulate accumulation on personal clothing. |
Disposal Decision Framework
The following protocol segregates waste based on physical state and solvent composition. This logic prevents cross-contamination of waste streams, which can result in heavy regulatory fines or rejection by waste management contractors.
Protocol A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability: Expired reagent, weighing paper, contaminated gloves, or spill cleanup residue.[3]
-
Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Critical Step: Explicitly write "Solid Waste: Halogenated Organic - 6-Chloro-1H-indazole-4-boronic acid" .
-
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases. Boronic acids can degrade exothermically with strong oxidizers.
-
Disposal: Seal the container and place it in the satellite accumulation area designated for Solid Hazardous Waste .
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Applicability: HPLC waste, reaction mixtures, or dissolved stock solutions.
-
Solvent Identification: Determine the primary solvent (e.g., DMSO, Methanol, Dichloromethane).
-
Stream Selection:
-
Scenario 1: Dissolved in Non-Halogenated Solvent (e.g., MeOH, DMSO).
-
Action: Dispose into the Halogenated Waste Stream .
-
Reasoning: Even though the solvent is non-halogenated, the solute (6-Chloro-1H-indazole...) contains chlorine. Adding this to a non-halogenated drum contaminates the entire drum, forcing the whole volume to be treated as halogenated waste (more expensive and rigorous).
-
-
Scenario 2: Dissolved in Halogenated Solvent (e.g., DCM).
-
Action: Dispose into the Halogenated Waste Stream .
-
-
-
pH Check: Ensure the solution is not highly acidic or basic (pH 4–10). If extremely acidic (e.g., from HPLC modifiers), neutralize carefully before adding to the waste drum to prevent drum corrosion or gas evolution.
Spill Management Protocol
Causality: Boronic acids are often sticky solids due to hydrogen bonding and boroxine formation. Dry cleanup is preferred to prevent smearing.
Step 1: Isolation Alert nearby personnel. Demarcate the area.
Step 2: Dry Cleanup (Preferred)
-
Gently cover the spill with a dry absorbent pad or scoop up powder using a plastic spatula.
-
Avoid creating dust.[1][4][5][6][7] Do not sweep vigorously.
-
Place recovered solid into the Solid Hazardous Waste container (Protocol A).
Step 3: Wet Decontamination
-
Once the bulk solid is removed, wipe the surface with a paper towel dampened with water/ethanol (1:1) .
-
Why Ethanol? Indazole boronic acids have limited water solubility; ethanol helps solubilize the residue for effective removal.
-
Dispose of the paper towel as Solid Hazardous Waste (Protocol A).
Visual Logic: Waste Stream Decision Tree
The following diagram illustrates the critical decision points for disposing of 6-Chloro-1H-indazole-4-boronic acid.
Caption: Decision logic for segregating 6-Chloro-1H-indazole-4-boronic acid waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.
Technical Justification & Reactivity Notes
-
Boroxine Formation: Upon storage or heating, boronic acids dehydrate to form trimeric boroxines (anhydrides). This is a reversible equilibrium. For disposal purposes, the boroxine form is treated identically to the free acid—Halogenated Organic Waste .
-
No Chemical Deactivation: Unlike simple mineral acids, we do not recommend oxidizing this compound (e.g., with Hydrogen Peroxide) in the lab to "neutralize" it. The oxidation converts the boronic acid to a phenol (6-chloro-1H-indazol-4-ol), which remains a halogenated organic compound and still requires the same disposal path. In-lab treatment adds unnecessary risk without changing the waste classification.
References
-
AChemBlock. (2024). 6-Chloro-1H-indazole-4-boronic acid Product Data & CAS 2121512-04-5.[8] Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: Indazole-4-boronic acid pinacol ester (Analogous Hazard Data). Retrieved from
-
University of British Columbia (UBC) Risk Management. (2024). Organic Solvent Waste Disposal Guidelines (Halogenated vs. Non-Halogenated). Retrieved from
-
BenchChem. (2025). General Disposal Guidelines for Aryl Boronic Acids. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. 吲唑-4-硼酸 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 6-Chloro-1H-indazole-4-boronic acid 95% | CAS: 2121512-04-5 | AChemBlock [achemblock.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
